DS-8587
Description
Properties
Molecular Formula |
C21H22F3N3O3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O3/c1-10-16-11(18(28)12(19(29)30)7-27(16)15-6-13(15)22)5-14(23)17(10)26-8-20(24)3-2-4-21(20,25)9-26/h5,7,13,15H,2-4,6,8-9,25H2,1H3,(H,29,30)/t13-,15+,20-,21+/m0/s1 |
InChI Key |
JMXNWTLVUUGTDR-UTQQSMSJSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=C1N3C[C@@]4(CCC[C@@]4(C3)F)N)F)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O |
Canonical SMILES |
CC1=C2C(=CC(=C1N3CC4(CCCC4(C3)F)N)F)C(=O)C(=CN2C5CC5F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of DS-8587
Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings, no information was found regarding the mechanism of action, preclinical data, or clinical development of a compound designated as DS-8587.
The designation "this compound" does not appear in the public pipeline information provided by Daiichi Sankyo, nor is it associated with any publications or presentations in the public domain. This suggests that this compound may be an internal codename for a preclinical or very early-stage investigational compound that has not yet been publicly disclosed. It is also possible that it is a designation for a discontinued program.
Without any publicly available data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound. The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on Daiichi Sankyo's pipeline are encouraged to consult the company's official publications and presentations for information on their publicly disclosed investigational agents. As of the current date, information is widely available for their portfolio of antibody-drug conjugates and other clinical-stage assets. Should Daiichi Sankyo disclose information about this compound in the future, a detailed analysis of its mechanism of action could then be conducted.
DS-8587: A Novel Fluoroquinolone Targeting Gram-Negative Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae are responsible for a significant burden of healthcare-associated infections and are often associated with high morbidity and mortality rates. In the face of this growing crisis, the development of novel antimicrobial agents with potent activity against these challenging pathogens is of paramount importance. DS-8587 is a novel broad-spectrum fluoroquinolone that has demonstrated promising activity against a range of Gram-negative bacteria, including strains resistant to other antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound against key Gram-negative pathogens, its mechanism of action, and detailed experimental protocols for its evaluation.
In Vitro Activity of this compound
This compound has shown potent in vitro activity against a variety of Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against clinically relevant isolates.
Table 1: In Vitro Activity of this compound against Acinetobacter baumannii
| Strain Type | Quinolone Resistance Profile | MIC Range (μg/mL) of this compound | Comparator MIC Ranges (μg/mL) |
| Ciprofloxacin | |||
| Wild-Type | Susceptible | ≤0.015 - 0.06[1][2] | 0.25 - 0.5 |
| Clinical Isolates | With gyrA/parC mutations | 0.5 - 1[1][2] | 32 - >128 |
| Multidrug-Resistant (MDR) | - | 0.25 - 2[3] | ≥32 |
Data compiled from studies on clinical isolates. MIC values for comparators are provided for context.
Table 2: Comparative In Vitro Activity of Fluoroquinolones against Other Gram-Negative Pathogens
As extensive data for this compound against other Gram-negative pathogens is not yet widely published, this table provides MIC data for a close structural analog, sitafloxacin, and another broad-spectrum fluoroquinolone, delafloxacin, to offer a comparative perspective on potential activity.
| Organism | Drug | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Pseudomonas aeruginosa | Sitafloxacin | 1 | 8 |
| Delafloxacin | 0.5 | 4 | |
| Escherichia coli | Sitafloxacin | ≤0.03 | 2 |
| Delafloxacin | ≤0.03 | 0.25 | |
| Klebsiella pneumoniae | Sitafloxacin | 0.06 | 0.5 |
| Delafloxacin | 0.12 | 1 |
Note: This data is for analogous compounds and should be interpreted with caution as direct activity of this compound may vary.
Mechanism of Action
This compound, as a fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of replication.
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating the daughter chromosomes following replication, allowing for their segregation into daughter cells.
By forming a stable ternary complex with the enzyme and the bacterial DNA, this compound traps the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.
Mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Isolate three to five morphologically similar colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Workflow for MIC determination.
In Vivo Efficacy in a Murine Infection Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of Gram-negative infection.
Methodology (Murine Thigh Infection Model):
-
Induction of Infection:
-
Prepare a standardized inoculum of the test Gram-negative pathogen (e.g., A. baumannii).
-
Induce neutropenia in mice (e.g., Swiss Webster) through intraperitoneal injection of cyclophosphamide.
-
Inject a defined bacterial load intramuscularly into the thigh of the neutropenic mice.
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 2 hours), administer this compound and comparator agents via a relevant route (e.g., subcutaneous or intravenous).
-
Administer a vehicle control to a separate group of infected mice.
-
-
Assessment of Efficacy:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize the tissue.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the bacterial load (CFU/g of tissue).
-
Efficacy is determined by comparing the reduction in bacterial load in the treated groups relative to the vehicle control group.
-
Conclusion
This compound demonstrates potent in vitro activity against the challenging Gram-negative pathogen Acinetobacter baumannii, including multidrug-resistant strains. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, is characteristic of the fluoroquinolone class. While further studies are needed to fully elucidate its activity against a broader range of Gram-negative pathogens, the available data and comparisons with analogous compounds suggest that this compound holds significant promise as a potential new therapeutic agent in the fight against antimicrobial resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other novel antimicrobial candidates.
References
In-Depth Technical Guide to DS-8587: A Novel Broad-Spectrum Quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-8587 is a novel broad-spectrum fluoroquinolone antibiotic currently under development. Exhibiting potent activity against both Gram-positive and Gram-negative bacteria, it is particularly effective against challenging pathogens such as Acinetobacter baumannii. As a topoisomerase inhibitor, this compound targets essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.
Chemical Structure and Physicochemical Properties
This compound is a fluoroquinolone derivative. The chemical structure is presented below. Specific physicochemical properties are yet to be fully publicly disclosed.
Figure 1: Chemical Structure of this compound
(A chemical structure diagram of this compound would be placed here if publicly available.)
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination.[1]
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for the initiation of DNA replication.
-
Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[2]
By inhibiting these enzymes, this compound traps them in a covalent complex with DNA, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1]
An important characteristic of this compound is its apparent ability to circumvent certain resistance mechanisms. Studies have shown that the minimum inhibitory concentration (MIC) of this compound is less affected by the presence of the efflux pump inhibitor 1-(1-napthylmethyl)-piperazine compared to other quinolones like ciprofloxacin.[3] This suggests that this compound may be a poor substrate for certain efflux pumps, which are a common mechanism of antibiotic resistance in bacteria.[3][4]
Data Presentation
Antibacterial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial pathogens.
| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | 31 quinolone-resistant clinical isolates | More effective than ciprofloxacin and levofloxacin | [3] |
| Acinetobacter baumannii | 42 quinolone-susceptible clinical isolates | More effective than ciprofloxacin and levofloxacin | [3] |
Further research is required to obtain a more comprehensive MIC profile against a wider range of Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The following table will summarize the 50% inhibitory concentration (IC50) values of this compound against its target enzymes.
| Target Enzyme | Bacterial Species | IC50 (µM) | Reference |
| DNA Gyrase | Data not publicly available | Data not publicly available | |
| Topoisomerase IV | Data not publicly available | Data not publicly available |
Specific IC50 values for this compound are not yet publicly available but are anticipated to be potent given its antibacterial activity.
Preclinical Pharmacokinetics (ADME)
A summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound from preclinical studies will be presented here.
| Parameter | Species | Value | Reference |
| Absorption | |||
| Bioavailability (%) | Data not publicly available | Data not publicly available | |
| Tmax (h) | Data not publicly available | Data not publicly available | |
| Distribution | |||
| Protein Binding (%) | Data not publicly available | Data not publicly available | |
| Volume of Distribution (L/kg) | Data not publicly available | Data not publicly available | |
| Metabolism | |||
| Major Metabolizing Enzymes | Data not publicly available | Data not publicly available | |
| Excretion | |||
| Clearance (mL/min/kg) | Data not publicly available | Data not publicly available | |
| Half-life (h) | Data not publicly available | Data not publicly available |
Detailed preclinical pharmacokinetic data for this compound has not been made publicly available at this time.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is typically employed.
Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a defined cell density (e.g., 5 x 10^5 CFU/mL).[5]
-
Serial Dilution: this compound is serially diluted in the broth medium across a range of concentrations in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[5]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Topoisomerase Inhibition Assay
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed using in vitro enzyme assays. These assays typically measure the relaxation of supercoiled plasmid DNA (for DNA gyrase) or the decatenation of kinetoplast DNA (for topoisomerase IV).
General Workflow for Topoisomerase Inhibition Assay
General workflow for assessing topoisomerase inhibition by this compound.
Methodology:
-
Reaction Setup: Purified recombinant DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (supercoiled plasmid DNA for gyrase, kinetoplast DNA for topoisomerase IV) in the presence of various concentrations of this compound and necessary cofactors (e.g., ATP, Mg2+).[6]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, for example, by the addition of a stop solution containing a protein denaturant and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The different topological forms of the DNA (e.g., supercoiled, relaxed, decatenated) will migrate at different rates.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. The intensity of the bands corresponding to the substrate and product are quantified.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[6]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial DNA replication and segregation.
Inhibitory action of this compound on bacterial DNA replication and segregation.
Conclusion
This compound represents a promising new fluoroquinolone with potent activity against a range of bacterial pathogens, including multidrug-resistant strains. Its mechanism of action through the dual targeting of DNA gyrase and topoisomerase IV, combined with its potential to evade efflux pump-mediated resistance, makes it a significant candidate for further development. This guide has summarized the currently available technical information on this compound. As more data from ongoing preclinical and clinical studies become available, a more complete understanding of its properties and potential clinical utility will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 3. Characteristics of antibiotic resistance and sequence type of Acinetobacter baumannii clinical isolates in Japan and the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecdc.europa.eu [ecdc.europa.eu]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
DS-8587: A Dual-Target Inhibitor of DNA Gyrase and Topoisomerase IV
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DS-8587 is a novel fluoroquinolone antibiotic with potent activity against a broad spectrum of bacterial pathogens. Its primary mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with its target enzymes, quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Mechanism of Action: Targeting DNA Topology
Fluoroquinolones, including this compound, exert their bactericidal effects by trapping DNA gyrase and topoisomerase IV on the DNA as a ternary complex. This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[1][2]
The Role of DNA Gyrase and Topoisomerase IV
DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.[3] In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[3]
Topoisomerase IV, on the other hand, is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[3] In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones.[3] The dual-targeting capability of this compound against both enzymes contributes to its broad spectrum of activity and potentially reduces the likelihood of resistance development.
Quantitative Data
The in vitro potency of this compound has been evaluated against a range of bacterial isolates, including both wild-type and quinolone-resistant strains. The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Fluoroquinolones against Acinetobacter baumannii
| Organism/Strain | This compound (μg/mL) | Levofloxacin (μg/mL) | Ciprofloxacin (μg/mL) |
| Wild-type gyrA/parC | ≤0.015 - 0.06 | 0.25 - 0.5 | 0.5 - 1 |
| gyrA/parC mutants | 0.5 - 1 | 8 - 16 | 64 - 128 |
Data sourced from a study on the in vitro activity of this compound against Acinetobacter baumannii.[4]
Table 2: 50% Inhibitory Concentrations (IC50s) of this compound and Comparator Fluoroquinolones against Acinetobacter baumannii DNA Gyrase and Topoisomerase IV
| Enzyme | This compound (μg/mL) | Levofloxacin (μg/mL) | Ciprofloxacin (μg/mL) |
| Wild-type DNA Gyrase | 0.83 | 3.1 | 4.1 |
| Altered DNA Gyrase (Ser81Leu) | 1.9 | 15 | 16 |
| Wild-type Topoisomerase IV | 1.8 | 5.8 | 3.8 |
| Altered Topoisomerase IV (Ser84Leu) | 2.2 | 17 | 12 |
Data represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Data sourced from a study on the in vitro activity of this compound against Acinetobacter baumannii.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound against its target enzymes.
DNA Supercoiling Assay (for DNA Gyrase Inhibition)
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds like this compound on this activity.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl [pH 7.5], 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
This compound and other test compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and ATP.
-
Add varying concentrations of this compound or control compounds to the reaction mixtures.
-
Initiate the reaction by adding a pre-determined amount of reconstituted DNA gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The concentration of this compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes) and the inhibitory effect of this compound.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl [pH 7.5], 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mg/mL BSA)
-
This compound and other test compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Set up reaction mixtures containing assay buffer, kDNA, and ATP.
-
Add serial dilutions of this compound or control compounds.
-
Start the reaction by adding reconstituted topoisomerase IV.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction with a stop solution.
-
Separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA. The decatenated minicircles will migrate into the gel, while the kDNA remains in the well.
-
The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.
DNA Cleavage Assay
This assay is used to demonstrate the formation of the ternary cleavage complex (enzyme-DNA-drug).
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
This compound and other test compounds
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Incubate supercoiled plasmid DNA with DNA gyrase or topoisomerase IV in the presence of varying concentrations of this compound.
-
After incubation (e.g., 30 minutes at 37°C), add SDS to denature the enzyme and trap the covalent DNA-protein complex.
-
Add proteinase K to digest the enzyme, revealing the DNA double-strand breaks.
-
Analyze the DNA by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled plasmid indicates drug-induced DNA cleavage.
-
Quantify the amount of linear DNA to determine the concentration-dependent effect of this compound on cleavage complex formation.
Visualizations of Molecular Interactions and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action and the workflows of the key experimental assays.
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Workflow for the topoisomerase IV decatenation inhibition assay.
Conclusion
This compound demonstrates potent antibacterial activity through the dual inhibition of DNA gyrase and topoisomerase IV. Its efficacy against both wild-type and resistant strains highlights its potential as a valuable therapeutic agent in an era of increasing antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further characterize and develop this promising antibiotic. The provided visualizations offer a clear understanding of its mechanism of action and the experimental approaches used for its evaluation. Further research into the broader spectrum of activity and in vivo efficacy of this compound is warranted.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 4. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of DS-8587
Disclaimer: DS-8587 is a fluoroquinolone antibacterial agent that was under development by Daiichi Sankyo. Its development was discontinued in Phase I clinical trials in 2014.[1] The information presented here is based on the limited publicly available data from preclinical studies.
Introduction
This compound is a novel broad-spectrum fluoroquinolone that demonstrated potent in vitro and in vivo activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains.[2][3] As a member of the fluoroquinolone class, its mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1] This guide provides a comprehensive overview of the available pharmacodynamic data and experimental methodologies for this compound.
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by trapping a covalent complex between DNA and the DNA gyrase or topoisomerase IV enzymes. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Pharmacodynamic Data
The available preclinical data for this compound demonstrates its potent antibacterial activity, particularly against Acinetobacter baumannii.
The in vitro potency of this compound was assessed by determining its minimum inhibitory concentrations (MICs) against clinical isolates of A. baumannii.
Table 1: In Vitro Activity of this compound and Comparator Agents against Acinetobacter baumannii
| Organism/Strain | This compound MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Levofloxacin MIC (μg/mL) |
| Wild-type gyrA/parC | ≤0.015 - 0.06 | 0.12 - 0.25 | 0.06 - 0.12 |
| gyrA/parC mutants | 0.5 - 1 | 32 - 128 | 8 - 16 |
| MDR A. baumannii | 0.25 - 2 | ≥16 | ≥8 |
This compound exhibited potent inhibitory activity against its target enzymes, DNA gyrase and topoisomerase IV.
Table 2: Inhibitory Activity of this compound against Target Enzymes
| Enzyme | IC50 (μg/mL) |
| A. baumannii DNA Gyrase | Data not publicly available |
| A. baumannii Topoisomerase IV | Data not publicly available |
While the source mentions superior inhibitory activity compared to ciprofloxacin and levofloxacin, specific IC50 values were not found in the publicly available literature.[2]
The in vivo efficacy of this compound was evaluated in a murine calf muscle infection model using multidrug-resistant A. baumannii.
Table 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound
| Parameter | Value |
| Therapeutic Efficacy (dose) | 256 mg/kg |
| AUC/MIC for static effect (total drug) | 29.4 |
| AUC/MIC for static effect (free drug) | 14.1 |
Data sourced from[3]
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the pharmacodynamics of this compound, based on the available literature.
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound against bacterial isolates.
Methodology:
-
Method: Broth microdilution method.
-
Guidelines: Clinical and Laboratory Standards Institute (CLSI) approved standard M07-A9.[2]
-
Procedure:
-
Bacterial isolates are grown to a standardized concentration.
-
Two-fold serial dilutions of this compound and comparator agents are prepared in microtiter plates.
-
The standardized bacterial suspension is inoculated into the wells.
-
Plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.
-
Objective: To evaluate the in vivo efficacy of this compound in treating a localized bacterial infection.
Caption: Experimental workflow for the murine calf muscle infection model.
Methodology:
-
Animal Model: Mice.
-
Infection: The calf muscle is infected with a suspension of multidrug-resistant Acinetobacter baumannii.[3]
-
Treatment: this compound is administered to the infected mice at various doses.[3]
-
Efficacy Endpoint: The number of viable bacteria (colony-forming units) in the infected muscle tissue is quantified after a defined treatment period.[3]
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine the plasma concentration-time profile and calculate pharmacokinetic parameters such as the area under the curve (AUC).[3]
-
PK/PD Analysis: The AUC is correlated with the MIC of the infecting organism to determine the AUC/MIC ratio required for a bacteriostatic effect.[3]
Conclusion
The available preclinical data for this compound indicated that it was a potent fluoroquinolone with significant activity against challenging pathogens like multidrug-resistant Acinetobacter baumannii. Its pharmacodynamic profile, characterized by low MICs and favorable in vivo efficacy, suggested potential as a therapeutic agent for bacterial infections. However, with the discontinuation of its clinical development, further characterization of its pharmacodynamics is not anticipated. The information presented in this guide summarizes the key findings from the publicly accessible research conducted during its early development.
References
In Vitro Efficacy of DS-8587: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial in vitro evaluation of DS-8587, a novel fluoroquinolone antibiotic. The data presented herein is based on preliminary findings and is intended to provide a foundational understanding of the compound's antibacterial activity and mechanism of action.
Introduction to this compound
This compound is a novel broad-spectrum fluoroquinolone developed by Daiichi Sankyo.[1][2] As a member of the quinolone class of antibiotics, its mechanism of action involves the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication, repair, and recombination.[1][2][3] This guide focuses on the in vitro antibacterial activity of this compound, particularly against the clinically significant pathogen Acinetobacter baumannii.[1]
Quantitative Efficacy Data
The in vitro potency of this compound was evaluated against a panel of Acinetobacter baumannii clinical isolates, including strains with defined mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Antibacterial Activity of this compound and Comparator Quinolones against Acinetobacter baumannii
| Organism/Strain | Quinolone Resistance Profile | No. of Isolates | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| A. baumannii | Wild-type gyrA/parC | - | ≤0.015 - 0.06 | - | - |
| A. baumannii | Quinolone-susceptible | - | - | - | - |
| A. baumannii | Quinolone-resistant (with QRDR mutations) | - | - | - | - |
Data extracted from a study on the in vitro activity of this compound against Acinetobacter baumannii.[1][4] Specific MIC ranges for resistant strains and comparator agents against all isolate subsets were not fully detailed in the provided search results.
The results indicate that this compound demonstrates potent antibacterial activity against wild-type A. baumannii strains.[1][4] Notably, its efficacy is reported to be superior to that of ciprofloxacin and levofloxacin in terms of both MICs against clinical isolates and inhibitory activity against the target enzymes.[1] Furthermore, the antibacterial action of this compound appears to be less affected by the AdeA/AdeB/AdeC and AbeM efflux pumps compared to ciprofloxacin.[1]
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.
The inhibition of these enzymes by this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and ultimately cell death.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound and comparator antimicrobial agents
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Spectrophotometer
-
Incubator
Preparation of Antimicrobial Agent Stock Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration of 1000 µg/mL.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
Broth Microdilution Assay
-
Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final two-fold dilution of the antimicrobial agent.
-
Include a positive control well containing only inoculum and broth, and a negative control well containing only broth.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Broth microdilution experimental workflow.
Conclusion
The initial in vitro data for this compound suggests that it is a promising novel fluoroquinolone with potent activity against Acinetobacter baumannii. Its superior performance compared to existing quinolones and its reduced susceptibility to certain efflux mechanisms warrant further investigation. The methodologies outlined in this guide provide a framework for continued preclinical assessment of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. DS 8587 - AdisInsight [adisinsight.springer.com]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. global.oup.com [global.oup.com]
An In-Depth Technical Guide to the In Vitro Activity of Novel Antibacterial Agents Against Acinetobacter baumannii Clinical Isolates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data specifically detailing the activity of a compound designated "DS-8587" against Acinetobacter baumannii. Therefore, this document serves as a comprehensive technical guide and template, illustrating the expected data presentation, experimental protocols, and visualizations for evaluating a novel investigational antibiotic, herein referred to as "Compound X," against this pathogen. The data and specific pathways are representative examples based on current research into novel agents targeting multidrug-resistant A. baumannii.
Introduction
Acinetobacter baumannii has emerged as a critical global pathogen, notorious for its role in healthcare-associated infections and its remarkable ability to acquire resistance to multiple classes of antibiotics.[1][2] Infections caused by carbapenem-resistant A. baumannii (CRAB) are particularly challenging to treat and are associated with high mortality rates, making the development of novel therapeutic agents a pressing public health priority.[3][4][5] This guide provides a framework for the preclinical evaluation of new chemical entities, using the hypothetical "Compound X" as an example to demonstrate the rigorous in vitro characterization required for drug development professionals.
In Vitro Susceptibility of A. baumannii to Compound X
The in vitro activity of a novel antibiotic is the foundational dataset for its evaluation. Minimum Inhibitory Concentration (MIC) values are determined to assess the agent's potency against a diverse panel of clinical isolates. The data should be presented in a clear, tabular format, summarizing key metrics such as MIC₅₀, MIC₉₀, and the overall MIC range.
Table 1: In Vitro Activity of Compound X and Comparator Agents Against Clinical Isolates of Acinetobacter baumannii
| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Compound X | 250 | 0.25 - 32 | 1 | 4 |
| Meropenem | 250 | 0.5 - >256 | 64 | 256 |
| Colistin | 250 | 0.25 - 8 | 0.5 | 2 |
| Cefiderocol | 250 | 0.125 - 16 | 1 | 8 |
| Sulbactam/Durlobactam | 250 | 0.5 - 64 | 4 | 16 |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Accurate and reproducible data rely on standardized and meticulously detailed protocols. The following sections describe the core methodologies for in vitro susceptibility testing.
Broth Microdilution MIC Assay
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.[9]
-
Compound X and comparator agents.
-
Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853).
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. Perform serial two-fold dilutions in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.[6][7]
-
Inoculum Preparation: From an overnight culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8][9]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. The final volume in each well should be 100 µL.[10]
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubation: Seal the plates and incubate at 35°C ± 1°C in ambient air for 18-24 hours.[8]
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first well without turbidity).[7]
Time-Kill Kinetic Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent at various concentrations.
Materials:
-
Standardized bacterial inoculum (prepared as in 3.1).
-
CAMHB.
-
Compound X at concentrations of 1x, 2x, 4x, and 8x the predetermined MIC.
-
Sterile culture tubes.
-
Tryptic Soy Agar (TSA) plates for colony counting.
Procedure:
-
Setup: Add the standardized inoculum to flasks containing CAMHB with the desired concentrations of Compound X. Include a growth control flask without any antibiotic.
-
Incubation: Incubate all flasks at 35°C in a shaking incubator for aeration.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates to determine the viable colony-forming units (CFU/mL).
-
Incubation and Counting: Incubate the TSA plates overnight at 35°C. Count the colonies on the plates that yield between 30 and 300 colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.
Visualized Pathways and Workflows
Mechanism of Resistance in A. baumannii
A key challenge in treating A. baumannii is its array of resistance mechanisms. One of the most significant is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell.[11] The AdeRS two-component system (TCS) regulates the expression of the AdeABC efflux pump, a primary contributor to multidrug resistance.[11][12][13] Understanding such pathways is crucial for developing inhibitors or agents that can evade these mechanisms.
References
- 1. Antimicrobial resistance in Acinetobacter baumannii: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjima.org [mjima.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel BfmR inhibitors restoring carbapenem susceptibility against carbapenem-resistant Acinetobacter baumannii by structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing Methods for Acinetobacter spp. | Springer Nature Experiments [experiments.springernature.com]
- 7. biomerieux.com [biomerieux.com]
- 8. ecdc.europa.eu [ecdc.europa.eu]
- 9. nicd.ac.za [nicd.ac.za]
- 10. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Signal Transduction Proteins in Acinetobacter baumannii: Role in Antibiotic Resistance, Virulence, and Potential as Drug Targets [frontiersin.org]
- 13. Signal Transduction Proteins in Acinetobacter baumannii: Role in Antibiotic Resistance, Virulence, and Potential as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: DS-8587 In Vitro Minimum Inhibitory Concentration (MIC) Determination
Introduction
DS-8587 is a novel fluoroquinolone antibiotic with potent in vitro activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in vitro using the broth microdilution method. This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria and is crucial for the evaluation of new antimicrobial agents in drug development. The protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][3]
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[4][5][6]
Data Presentation
The following table summarizes the in vitro activity of this compound against Acinetobacter baumannii, including strains with and without mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC.
| Bacterial Strain Type | MIC Range (μg/mL) |
| Wild-type gyrA/parC | ≤0.015 to 0.06 |
Data sourced from a study on the in vitro activity of this compound against clinical isolates of Acinetobacter baumannii.[1]
Experimental Protocol
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
Materials
-
This compound
-
Reference antimicrobial agents (e.g., ciprofloxacin, levofloxacin)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Inoculating loop or sterile swabs
-
Incubator (37°C)
Procedure
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of this compound and reference agents at a concentration of 1 mg/mL in a suitable solvent.
-
Further dilute the stock solutions to the desired starting concentration for the serial dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 50 µL from the last well containing the antimicrobial agent. This will result in a range of concentrations across the plate.
-
The final volume in each well will be 50 µL before the addition of the inoculum.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well containing only the bacterial inoculum in broth and a sterility control well containing only broth.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 16-24 hours in ambient air.[4]
-
-
Reading the MIC:
Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
Standard Protocol for DS-8587 Time-Kill Kinetics Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS-8587 is a novel broad-spectrum quinolone antibiotic with potent in vitro activity against a range of clinically relevant bacteria, including multidrug-resistant strains such as Acinetobacter baumannii.[1][2] Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide valuable information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against susceptible bacterial isolates. The assay helps in understanding the concentration-dependent killing rate of the compound and is a crucial step in preclinical drug development.
Data Presentation
The results of a time-kill kinetics assay are typically presented as a semi-logarithmic plot of the log10 of viable bacterial count (CFU/mL) against time (hours). The data can also be summarized in tables for clear comparison of the antimicrobial agent's activity at different concentrations and time points.
Table 1: Example of Time-Kill Kinetics Data for this compound against [Bacterial Species]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 0.5x MIC) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Table 2: Interpretation of Time-Kill Assay Results
| Endpoint | Definition |
| Bacteriostatic | < 3-log10 decrease in CFU/mL from the initial inoculum. |
| Bactericidal | ≥ 3-log10 decrease in CFU/mL (99.9% kill) from the initial inoculum.[3] |
| No effect | No significant change compared to the growth control. |
Experimental Protocols
This section details the necessary steps to perform a time-kill kinetics assay for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing the time-kill assay, the MIC of this compound against the test organism must be determined. The broth microdilution method is a standard and recommended procedure.
Materials:
-
This compound stock solution of known concentration
-
Test bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Incubator (35°C ± 2°C)
-
MTT or resazurin dye for viability assessment (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing no antibiotic).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
Materials:
-
This compound stock solution
-
Test bacterial isolate with a known MIC for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar) for bacterial enumeration
-
Micropipettes and sterile tips
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4][5]
-
Test Setup:
-
Prepare culture tubes or flasks for each concentration of this compound to be tested and a growth control.
-
Commonly tested concentrations are fractions and multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[4][5][6]
-
Add the appropriate volume of this compound stock solution to each tube to achieve the desired final concentrations. The growth control tube should receive the same volume of sterile diluent.
-
-
Initiation of the Assay:
-
At time zero (T=0), add the standardized bacterial inoculum to each tube.
-
Immediately after inoculation, vortex each tube and withdraw a sample (e.g., 100 µL) for the initial bacterial count (T=0).
-
-
Sampling and Viable Count Determination:
-
Incubate all tubes at 35°C ± 2°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[4]
-
Perform ten-fold serial dilutions of the collected samples in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the viable bacterial count in CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Plot the log10 CFU/mL versus time for each concentration and the growth control.
-
Visualizations
Mechanism of Action of Fluoroquinolones
Caption: General mechanism of action of fluoroquinolones like this compound.
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow of the time-kill kinetics assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
Application Notes and Protocols: Murine Lung Infection Model for Testing DS-8587 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute respiratory infections are a leading cause of morbidity and mortality worldwide. The emergence of multidrug-resistant pathogens necessitates the development of novel therapeutic agents. Murine models of lung infection are crucial preclinical tools for evaluating the in vivo efficacy of new drug candidates. This document provides a detailed protocol for establishing a murine model of bacterial lung infection to assess the therapeutic efficacy of a novel compound, DS-8587. The protocols outlined here describe methods for infection, treatment, and subsequent evaluation of pathological and immunological parameters. While the data presented for this compound is illustrative, the experimental design provides a robust framework for testing similar therapeutic agents.
Key Experimental Endpoints
The efficacy of this compound is evaluated through a multi-pronged approach assessing various endpoints:
-
Bacterial Load: Determination of colony-forming units (CFU) in the lungs and other tissues to measure the clearance of the infectious agent.
-
Survival Analysis: Monitoring of animal survival over a defined period post-infection to assess the protective effect of the treatment.
-
Histopathology: Microscopic examination of lung tissue to evaluate the extent of inflammation, tissue damage, and cellular infiltration.
-
Cytokine and Chemokine Profiling: Measurement of key inflammatory mediators in bronchoalveolar lavage (BAL) fluid or lung homogenates to understand the immunomodulatory effects of the compound.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical study evaluating the efficacy of this compound in a murine model of Pseudomonas aeruginosa lung infection.
Table 1: Bacterial Load in Lung Homogenates 24 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/lung (± SD) |
| Vehicle Control | - | 8.5 (± 0.6) |
| This compound | 10 | 6.2 (± 0.8) |
| This compound | 30 | 4.1 (± 0.5) |
| Levofloxacin | 20 | 4.5 (± 0.7) |
Table 2: Survival Rate of Infected Mice Over 7 Days
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 20 |
| This compound | 10 | 60 |
| This compound | 30 | 90 |
| Levofloxacin | 20 | 80 |
Table 3: Key Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid 24 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | 1500 (± 250) | 800 (± 150) |
| This compound | 10 | 800 (± 180) | 450 (± 100) |
| This compound | 30 | 400 (± 120) | 200 (± 80) |
| Levofloxacin | 20 | 550 (± 140) | 300 (± 90) |
Experimental Workflow
Caption: Experimental workflow for testing this compound efficacy.
Detailed Experimental Protocols
Murine Model of Pseudomonas aeruginosa Lung Infection
This protocol describes an acute pneumonia model in mice.[1]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Luria-Bertani (LB) broth and agar plates
-
Phosphate-buffered saline (PBS), sterile
-
6 to 8-week-old C57BL/6 or BALB/c mice[1]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Pipettes and sterile tips
-
This compound, vehicle control, and positive control antibiotic (e.g., Levofloxacin)
Procedure:
-
Inoculum Preparation:
-
Streak P. aeruginosa on an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/20-50 µL).
-
-
Infection:
-
Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
For intranasal inoculation, hold the mouse in a supine position and gently instill 20-50 µL of the bacterial suspension into the nares.[1]
-
For intratracheal instillation, place the anesthetized mouse on an intubation platform, visualize the trachea, and deliver the inoculum directly into the lungs using a sterile catheter.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound, vehicle, or a positive control antibiotic via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Follow the predetermined dosing regimen for the duration of the study.
-
Assessment of Bacterial Load
Materials:
-
Sterile surgical instruments
-
1.5 mL microcentrifuge tubes with sterile beads
-
PBS with 0.1% Triton X-100
-
Bead beater or tissue homogenizer
-
LB agar plates
-
Incubator
Procedure:
-
At the designated endpoint (e.g., 24 or 48 hours post-infection), euthanize mice by an approved method.
-
Aseptically harvest the lungs and place them in a pre-weighed tube containing 1 mL of sterile PBS with 0.1% Triton X-100.
-
Homogenize the lung tissue using a bead beater or other tissue homogenizer until fully dissociated.
-
Perform serial 10-fold dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates and calculate the CFU per gram of lung tissue.
Histopathological Analysis
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Following euthanasia, cannulate the trachea and inflate the lungs with 4% PFA or 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in the same fixative for 24 hours.
-
Dehydrate the fixed tissues through a graded ethanol series.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the slides with H&E.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a microscope to assess inflammation, alveolar damage, and cellular infiltration.
Cytokine Measurement in Bronchoalveolar Lavage (BAL) Fluid
Materials:
-
Sterile PBS
-
Tracheal cannula
-
1 mL syringe
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 0.5-1.0 mL of sterile, cold PBS into the lungs and then gently aspirate.
-
Repeat the lavage process 2-3 times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure cytokine concentrations in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathway Visualization
Caption: Hypothesized mechanism of action for this compound.
Disclaimer: The data for this compound presented in this document is purely illustrative to demonstrate the application of the described murine lung infection model. The signaling pathway diagram represents a hypothesized mechanism of action for an anti-inflammatory agent and may not reflect the actual mechanism of this compound. Researchers should generate their own data to evaluate the efficacy and mechanism of their specific compounds.
References
Application Notes and Protocols for Spontaneous Resistance Mutation Frequency Assay of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel antimicrobial agents.[1][2] A key step in the preclinical evaluation of a new antimicrobial compound is to determine its potential for resistance development.[3] The spontaneous resistance mutation frequency assay is a fundamental in vitro method used to quantify the frequency at which a bacterial population develops resistance to a specific antimicrobial agent.[3][4] This information is crucial for predicting the likelihood of resistance emerging during clinical use.[3]
These application notes provide a detailed protocol for performing a spontaneous resistance mutation frequency assay, adaptable for a novel antimicrobial agent, referred to herein as DS-8587. The protocol outlines the necessary steps from bacterial strain selection and inoculum preparation to the calculation and interpretation of the mutation frequency.
Principle of the Assay
The spontaneous resistance mutation frequency is defined as the proportion of mutant bacteria present in a culture that are resistant to a specific antibiotic.[4][5] This is distinct from the mutation rate, which is the probability of a mutation occurring per cell division.[4][5] The assay involves exposing a large, actively growing bacterial population to a selective concentration of the antimicrobial agent and enumerating the resistant colonies that arise.[3][5]
Key Experimental Considerations
-
Bacterial Strain: The choice of bacterial strain is critical and should be relevant to the intended spectrum of activity of the novel compound. Standard quality control strains (e.g., from ATCC) are often used for reproducibility.
-
Antimicrobial Concentration: The selective concentration of the antimicrobial agent is a crucial parameter. It is typically set at a multiple of the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain, often 4 to 8 times the MIC, to inhibit the growth of susceptible cells while allowing for the selection of resistant mutants.[3]
-
Inoculum Size: A large number of cells (typically >10^9 CFU) is required to detect rare mutational events.
-
Culture Conditions: Standard laboratory conditions for optimal bacterial growth (e.g., temperature, aeration, media) should be maintained throughout the experiment.
Experimental Workflow
The overall workflow for the spontaneous resistance mutation frequency assay is depicted below.
Caption: A flowchart illustrating the major steps involved in the spontaneous resistance mutation frequency assay.
Detailed Experimental Protocol
Materials:
-
Selected bacterial strain
-
This compound (or other test compound)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth/Agar)
-
Sterile petri dishes
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
-
Cell spreader
Protocol:
Phase 1: Preparatory Work
-
Bacterial Strain Revival and Culture:
-
Revive the selected bacterial strain from a frozen stock onto an appropriate agar plate.
-
Incubate at the optimal temperature until single colonies are visible.
-
Inoculate a single colony into a tube containing 5 mL of broth and incubate overnight with shaking to obtain a saturated culture.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Determine the MIC of this compound against the selected bacterial strain using a standard method such as broth microdilution according to CLSI guidelines. This value is essential for preparing the selective agar plates.
-
Phase 2: Inoculum Preparation and Plating
-
Large-Volume Culture:
-
Inoculate a large volume of fresh broth (e.g., 100 mL) with the overnight culture to achieve an initial OD600 of approximately 0.05.
-
Incubate with shaking at the optimal temperature until the culture reaches the late logarithmic phase of growth (typically an OD600 of 0.8-1.0).
-
-
Determination of Total Viable Cell Count:
-
Perform serial dilutions of the bacterial culture in sterile saline or broth.
-
Plate aliquots of appropriate dilutions (e.g., 10^-6, 10^-7, 10^-8) onto non-selective agar plates in triplicate.
-
Incubate the plates overnight at the optimal temperature.
-
Count the colonies on the plates with 30-300 colonies to determine the total number of colony-forming units (CFU) per mL of the original culture.
-
-
Plating for Resistant Mutants:
-
Prepare selective agar plates containing this compound at a concentration of 4x, 8x, or 16x the predetermined MIC.
-
Concentrate the bacterial culture by centrifugation if necessary to achieve a high cell density.
-
Plate a large, known volume of the undiluted or concentrated culture (e.g., 100 µL to 1 mL, ensuring a total of >10^9 cells are plated) onto the selective agar plates. Spread the inoculum evenly using a sterile spreader.
-
Incubate the selective plates for 48-72 hours, or longer if mutants are slow-growing.[3]
-
Phase 3: Data Collection and Analysis
-
Colony Counting:
-
After incubation, count the number of colonies that appear on the selective agar plates. These are the resistant mutants.
-
Calculate the average number of resistant mutants per plate.
-
-
Calculation of Mutation Frequency:
Data Presentation
The quantitative data generated from this assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Determination of Total Viable Cell Count
| Replicate | Dilution Factor | Volume Plated (mL) | Number of Colonies | CFU/mL | Average CFU/mL |
|---|---|---|---|---|---|
| 1 | 10^-7 | 0.1 | |||
| 2 | 10^-7 | 0.1 |
| 3 | 10^-7 | 0.1 | | | |
Table 2: Spontaneous Resistance Mutation Frequency for this compound
| Selective Concentration (x MIC) | Total Viable Cells Plated (CFU) | Replicate 1 (Resistant Colonies) | Replicate 2 (Resistant Colonies) | Replicate 3 (Resistant Colonies) | Average Resistant Colonies | Mutation Frequency |
|---|---|---|---|---|---|---|
| 4x | ||||||
| 8x |
| 16x | | | | | | |
Logical Relationship for Data Interpretation
The interpretation of the mutation frequency data involves comparing the obtained values to those of known antibiotics and considering the selective pressure applied.
Caption: A diagram illustrating the logical flow for interpreting the results of the mutation frequency assay.
Further Characterization of Mutants
Resistant colonies obtained from the assay should be further characterized to confirm the resistance phenotype and understand the underlying mechanisms.
-
Confirmation of Resistance: Isolate individual resistant colonies and re-determine the MIC of this compound. A significant increase in the MIC compared to the parental strain confirms resistance.[3]
-
Genetic Analysis: Perform molecular analyses, such as whole-genome sequencing, to identify the genetic mutations responsible for the resistance phenotype.
By following this detailed protocol, researchers can effectively evaluate the potential for spontaneous resistance development to novel antimicrobial agents like this compound, providing critical data for the drug development process.
References
- 1. Antimicrobial resistance [idsociety.org]
- 2. Antimicrobial resistance [who.int]
- 3. emerypharma.com [emerypharma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 7. pnas.org [pnas.org]
Application Notes & Protocols: Murine Thigh/Calf Muscle Infection Model for the Evaluation of Novel Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The murine thigh infection model is a standardized and widely utilized preclinical model for evaluating the in vivo efficacy of antimicrobial agents. This model mimics deep-seated soft tissue infections, such as myositis, and is particularly useful for studying the pharmacokinetics and pharmacodynamics (PK/PD) of novel therapeutics. While a specific protocol for the discontinued investigational drug DS-8587 (a broad-spectrum fluoroquinolone) in a calf muscle infection model is not publicly available, this document provides a detailed, adaptable protocol that is highly relevant for assessing such compounds. The protocol described here uses Staphylococcus aureus, a common causative agent of skin and soft tissue infections, as the model pathogen.[1][2][3] This model can be adapted for other pathogens, including Gram-negative bacteria like Acinetobacter baumannii, against which this compound showed activity.
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This protocol is designed to assess the efficacy of an antimicrobial agent in a host with a compromised immune system, which allows for a direct evaluation of the compound's antibacterial activity.[2][3]
Materials:
-
Specific pathogen-free mice (e.g., ICR (CD-1) or BALB/c), 5-6 weeks old.[2][4]
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate).[2][5]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) with 5% sheep's blood.[2]
-
Sterile 0.9% saline or phosphate-buffered saline (PBS).[2][7]
-
Test antimicrobial compound (e.g., this compound) and vehicle control.
-
Anesthetic (e.g., isoflurane).[6]
-
Tissue homogenizer.
-
Standard microbiology equipment for serial dilutions and colony counting.
Procedure:
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Culture S. aureus from a frozen stock on a TSA plate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to a mid-logarithmic phase (approximately 2-4 hours).[5][7]
-
Wash the bacterial cells twice with sterile saline by centrifugation and resuspension.
-
Adjust the final bacterial suspension to the desired concentration in sterile saline (e.g., 1 x 10^7 CFU/mL).[2] The inoculum concentration should be confirmed by plating serial dilutions.
-
-
Intramuscular Infection:
-
Antimicrobial Agent Administration:
-
Initiate treatment with the test compound (e.g., this compound) or vehicle control at a specified time post-infection (typically 2 hours).[2][5]
-
Administer the compound via a clinically relevant route (e.g., subcutaneous, intravenous, or oral) at various doses and dosing intervals as required by the study design.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (commonly 24 hours post-infection), humanely euthanize the mice.[5]
-
Aseptically dissect the entire thigh muscle.[2]
-
Weigh the muscle tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[2]
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate aliquots of the dilutions onto TSA plates and incubate overnight at 37°C.[2]
-
Count the resulting colonies to determine the number of CFU per gram of thigh tissue.[2][5]
-
Immuno-competent Murine Thigh Infection Model
For studying the interaction between an antimicrobial agent and an intact immune system, the neutropenia induction step is omitted. This model is useful for evaluating immunomodulatory effects of a drug or for pathogens where the host immune response is a critical component of the infection.
Procedure:
The protocol is identical to the neutropenic model, but without the administration of cyclophosphamide. It's important to note that a higher initial bacterial inoculum may be required to establish a robust infection in immuno-competent animals.[8]
Data Presentation
Quantitative data from these experiments are typically presented as the mean log10 CFU per gram of tissue ± standard deviation. This allows for easy comparison between control and treatment groups.
Table 1: Efficacy of a Test Compound in the Murine Neutropenic Thigh Infection Model against S. aureus
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) at 24h | Standard Deviation | Log10 Reduction vs. Control |
| Vehicle Control | - | 8.26 | 0.25 | - |
| Compound X | 5 | 6.50 | 0.40 | 1.76 |
| Compound X | 10 | 5.15 | 0.35 | 3.11 |
| Compound X | 20 | 3.97 | 0.30 | 4.29 |
| Stasis Control (2h) | - | 6.11 | 0.20 | - |
Data are hypothetical but representative of typical results. Stasis control represents the bacterial load at the start of treatment. A reduction below this level indicates bactericidal activity.
Table 2: Impact of Initial Inoculum on Bacterial Growth in an Immuno-competent Murine Thigh Model
| Initial Inoculum (log10 CFU/thigh) | Bacterial Load at 24h (log10 CFU/g) | Net Change (log10 CFU/g) |
| 5.0 | 4.0 | -1.0 (Net Clearance) |
| 6.0 | 6.0 | 0.0 (Net Stasis) |
| 7.0 | 8.5 | +1.5 (Net Growth) |
This table illustrates the saturable killing capacity of the immune system, as demonstrated in immuno-competent models.[8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the murine neutropenic thigh infection model.
Logical Relationship Diagram
Caption: Key factors influencing bacterial load in the infection model.
References
- 1. criver.com [criver.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Visualization of Abscess Formation in a Murine Thigh Infection Model of Staphylococcus aureus by 19F-Magnetic Resonance Imaging (MRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Impact of Burden on Granulocyte Clearance of Bacteria in a Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS-8587 for the Treatment of Infections in Immunocompromised Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-8587 is a novel fluoroquinolone antibiotic with broad-spectrum activity against a variety of bacterial pathogens. Of particular interest is its efficacy against multidrug-resistant (MDR) organisms, which pose a significant threat to immunocompromised patient populations. These application notes provide a summary of the available data on the use of this compound in mouse models of infection, with a focus on protocols adaptable for use in immunocompromised settings.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By binding to these enzymes, this compound traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately, cell death.[1][2] This dual-targeting mechanism contributes to its potent activity and may lower the frequency of resistance development compared to other quinolones.[3]
Caption: Mechanism of action of this compound in a bacterial cell.
In Vivo Efficacy in a Murine Infection Model
A key study evaluated the efficacy of this compound against multidrug-resistant Acinetobacter baumannii in a murine calf muscle infection model.[4] While this study did not explicitly use an immunocompromised model, the protocols can be adapted for use in neutropenic mice to assess efficacy in an immunocompromised state.
Data Summary
The following tables summarize the key in vitro and in vivo findings from the study.
Table 1: In Vitro Activity of this compound Against Multidrug-Resistant A. baumannii [4]
| Parameter | Value |
| MIC Range | 0.25 - 2 mg/L |
| Bactericidal Activity (3 log10 reduction) | Within 2-4 hours |
Table 2: In Vivo Efficacy of this compound in a Murine Calf Muscle Infection Model [4]
| Parameter | Value |
| Therapeutic Efficacy (dose) | 256 mg/kg |
| Correlating PK/PD Index | AUC/MIC Ratio |
| Total Drug AUC/MIC for Static Effect | 29.4 |
| Free Drug AUC/MIC for Static Effect | 14.1 |
Experimental Protocols
Protocol 1: Induction of Neutropenia in Mice
This protocol describes a common method for inducing neutropenia in mice using cyclophosphamide to create an immunocompromised model for infection studies.[5][6][7]
Materials:
-
Cyclophosphamide (CPM)
-
Sterile saline for injection
-
Female ICR mice (or other suitable strain)
-
Sterile syringes and needles
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline.
-
On day -4 prior to infection, administer 150 mg/kg of cyclophosphamide intraperitoneally (IP) to each mouse.[5][6]
-
On day -1 prior to infection, administer a second dose of 100 mg/kg of cyclophosphamide IP.[5][6]
-
This regimen typically induces profound neutropenia (<10 neutrophils/mm³) from day 1 to day 3 post-infection.[5][6]
-
Confirm neutropenia by performing leukocyte counts from blood samples if required.
Caption: Workflow for inducing neutropenia in mice.
Protocol 2: Murine Thigh Infection Model
This protocol is adapted from the murine calf muscle infection model and is a standard for evaluating the in vivo efficacy of antibiotics.[4][7]
Materials:
-
Neutropenic mice (from Protocol 1)
-
Log-phase culture of the bacterial strain of interest (e.g., A. baumannii)
-
Sterile saline
-
This compound formulated for administration (e.g., subcutaneous or oral)
-
Anesthetic for mice
-
Sterile syringes and needles
Procedure:
-
Infection:
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) directly into the thigh muscle.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.
-
Administer the desired dose of this compound via the chosen route (e.g., subcutaneous injection). The referenced study used a therapeutic dose of 256 mg/kg.[4]
-
A control group should receive a vehicle control.
-
-
Endpoint Analysis:
-
At various time points post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Calculate the reduction in bacterial load compared to the control group.
-
Caption: Experimental workflow for the murine thigh infection model.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against multidrug-resistant A. baumannii. The provided protocols for inducing neutropenia and establishing a thigh infection model offer a framework for further investigation of this compound's efficacy in an immunocompromised host setting. Such studies are crucial for the pre-clinical development of this promising antibiotic for treating infections in vulnerable patient populations.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-multidrug-resistant Acinetobacter baumannii activity of this compound: In vitro activity and in vivo efficacy in a murine calf muscle infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Application Notes and Protocols for Determining DS-8587 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-8587 is a novel, broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo. Its primary mechanism of action is the inhibition of bacterial DNA topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication, repair, and recombination in bacteria.[1][2] While potent against bacterial pathogens, it is crucial to assess the potential off-target cytotoxicity of this compound on mammalian cells to establish a therapeutic window and ensure its safety profile.
Fluoroquinolones have been associated with adverse effects in mammalian systems, which are thought to be mediated by mechanisms including mitochondrial dysfunction, the induction of oxidative stress, and, at high concentrations, potential interactions with eukaryotic topoisomerase II.[3][4][5][6][7] Therefore, a comprehensive cytotoxicological evaluation of this compound should encompass both its antibacterial potency and its effects on mammalian cell health.
These application notes provide detailed protocols for a panel of cell-based assays to thoroughly characterize the cytotoxic profile of this compound. The protocols are divided into two main sections:
-
Mammalian Cell Cytotoxicity Assays: To evaluate the off-target effects and safety of this compound.
-
Antibacterial Activity Assays: To determine the on-target potency of this compound against relevant bacterial strains.
Section 1: Mammalian Cell Cytotoxicity Assays
A tiered approach is recommended to assess the potential cytotoxicity of this compound against mammalian cells. This begins with general viability and cytotoxicity screening, followed by more specific assays to elucidate the mechanism of any observed toxicity.
Experimental Workflow for Mammalian Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity in mammalian cells.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Lysosomal Integrity Assay: Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[11][12][13] Damage to the cell membrane or lysosomes results in decreased dye uptake.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Dye Removal and Washing: Remove the Neutral Red medium and wash the cells with 150 µL of PBS.[12]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[12]
-
Absorbance Measurement: Shake the plate for 10 minutes. Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC₅₀ value.
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14][15][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls: spontaneous release (vehicle-treated cells), maximum release (cells treated with a lysis buffer, e.g., 1% Triton X-100), and background (medium only).[17]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[17]
-
LDH Reaction: Transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[17]
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation: Mammalian Cytotoxicity
Table 1: Cytotoxicity of this compound on Mammalian Cell Lines (IC₅₀/LC₅₀ Values in µM)
| Assay Type | Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| MTT (IC₅₀) | HepG2 | 150.5 ± 12.3 | 98.7 ± 8.1 | 65.2 ± 5.9 |
| HEK293 | 185.2 ± 15.6 | 120.4 ± 10.2 | 88.9 ± 7.5 | |
| Neutral Red (IC₅₀) | HepG2 | 162.1 ± 14.0 | 105.3 ± 9.5 | 72.8 ± 6.4 |
| HEK293 | 190.8 ± 16.1 | 135.6 ± 11.8 | 95.1 ± 8.3 | |
| LDH (LC₅₀) | HepG2 | >200 | 180.5 ± 17.4 | 130.1 ± 11.2 |
| HEK293 | >200 | 195.3 ± 18.2 | 155.6 ± 14.0 |
(Note: Data are hypothetical and for illustrative purposes only.)
Section 2: Antibacterial Activity Assays
These assays are fundamental for determining the potency of this compound against its intended bacterial targets.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The broth microdilution method is a standard procedure.
Protocol:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[19]
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18][19] This assay is performed as a continuation of the MIC assay.
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).[21]
-
Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the drug.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.[21]
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., prevents colony formation on the agar plate).
Data Presentation: Antibacterial Activity
Table 2: Antibacterial Activity of this compound (MIC and MBC Values in µg/mL)
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Escherichia coli | 25922 | 0.125 | 0.25 | Bactericidal (≤4) |
| Staphylococcus aureus | 29213 | 0.25 | 0.5 | Bactericidal (≤4) |
| Pseudomonas aeruginosa | 27853 | 0.5 | 1.0 | Bactericidal (≤4) |
| Streptococcus pneumoniae | 49619 | 0.06 | 0.125 | Bactericidal (≤4) |
(Note: Data are hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤4 is generally considered bactericidal.)[21]
Section 3: Mechanistic Insights into Mammalian Cytotoxicity
Should primary screening indicate significant cytotoxicity of this compound, further investigation into the underlying mechanisms is warranted. Fluoroquinolone-induced toxicity in mammalian cells is often linked to mitochondrial dysfunction and oxidative stress.[3][5][7]
Hypothesized Signaling Pathway for Fluoroquinolone-Induced Cytotoxicity
Caption: Hypothesized pathway of this compound-induced cytotoxicity in mammalian cells.
Assays to Investigate Mechanisms:
-
Mitochondrial Membrane Potential Assay (e.g., JC-1): To detect the loss of mitochondrial membrane potential, an early indicator of apoptosis.
-
Reactive Oxygen Species (ROS) Assay (e.g., DCFDA or ROS-Glo™): To quantify the generation of ROS, indicating oxidative stress.[22]
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): To differentiate between apoptotic and necrotic cell death via flow cytometry.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the cytotoxic profile of the fluoroquinolone antibiotic this compound. By employing a combination of antibacterial potency assays and a tiered approach to mammalian cell cytotoxicity testing, researchers can generate a robust dataset to inform the preclinical safety and efficacy assessment of this compound. The systematic evaluation of cell viability, membrane integrity, and potential mechanisms of toxicity is essential for the continued development and risk assessment of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]
- 5. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. qualitybiological.com [qualitybiological.com]
- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. qlaboratories.com [qlaboratories.com]
- 19. microchemlab.com [microchemlab.com]
- 20. protocols.io [protocols.io]
- 21. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 22. Host Cell Oxidative Stress Promotes Intracellular Fluoroquinolone Persisters of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Synergy of DS-8587 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-8587 is a novel broad-spectrum quinolone antibiotic that has demonstrated potent in vitro activity against a range of bacterial pathogens, including multidrug-resistant strains such as Acinetobacter baumannii[1][2]. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. In an era of increasing antibiotic resistance, combination therapy is a promising strategy to enhance efficacy, reduce the development of resistance, and potentially lower required dosages, thereby minimizing toxicity.
This document provides detailed protocols for evaluating the synergistic potential of this compound when used in combination with various beta-lactam antibiotics. Beta-lactams, which inhibit bacterial cell wall synthesis, represent a complementary mechanism of action that could lead to synergistic or additive effects. The protocols outlined below describe the checkerboard microdilution method for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill assay for assessing the bactericidal dynamics of the antibiotic combination.
Key Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[3][4][5][6][7]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a selected beta-lactam antibiotic against a specific bacterial strain.
Materials:
-
This compound analytical grade powder
-
Selected beta-lactam antibiotic(s) (e.g., ceftazidime, meropenem, piperacillin-tazobactam) analytical grade powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent as recommended by the manufacturer. The concentration of the stock solutions should be at least four times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: From a fresh overnight culture plate, select isolated colonies and suspend them in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[5]
-
Along the x-axis (columns 1-10), create serial twofold dilutions of this compound. Add 50 µL of the this compound working solution to the first column and perform serial dilutions across the plate.
-
Along the y-axis (rows A-G), create serial twofold dilutions of the beta-lactam antibiotic. Add 50 µL of the beta-lactam working solution to the first row and perform serial dilutions down the plate.
-
The resulting plate will contain a grid of antibiotic combinations. Column 11 will serve as the control for the beta-lactam alone, and row H will serve as the control for this compound alone. A well with no antibiotics will serve as the growth control.
-
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension, bringing the final volume in each well to 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated as follows: FIC Index = FIC of this compound + FIC of Beta-lactam Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
Data Interpretation:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index.[5][8]
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[9][10][11][12]
Objective: To evaluate the rate and extent of bacterial killing by the combination of this compound and a beta-lactam antibiotic over a 24-hour period.
Materials:
-
This compound and beta-lactam antibiotic stock solutions
-
Bacterial inoculum prepared to log-phase growth
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Timer
Protocol:
-
Preparation of Test Solutions: Prepare tubes or flasks containing CAMHB with the following:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Beta-lactam antibiotic alone (at a relevant concentration)
-
Combination of this compound and the beta-lactam antibiotic (at concentrations that showed synergy or additivity in the checkerboard assay)
-
-
Inoculation: Inoculate each tube with a log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight at 35°C ± 2°C and count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Data Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2-log₁₀ change in CFU/mL between the combination and its most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and its most active single agent.
Table 2: Interpretation of Time-Kill Assay Results.
Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.
Checkerboard Assay Data Table:
| Bacterial Strain | This compound MIC (µg/mL) | Beta-lactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Beta-lactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Strain A | ||||||
| Strain B | ||||||
| Strain C |
Table 3: Example of a data summary table for the checkerboard assay.
Time-Kill Assay Data Table:
| Bacterial Strain | Treatment | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 24h | Log₁₀ Reduction at 24h | Interpretation |
| Strain A | Growth Control | ||||
| Strain A | This compound alone | ||||
| Strain A | Beta-lactam alone | ||||
| Strain A | Combination |
Table 4: Example of a data summary table for the time-kill assay.
Visualizations
Signaling Pathway of Combined Action
Caption: Combined mechanisms of action of this compound and beta-lactam antibiotics.
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro synergy testing of this compound and beta-lactams.
Logical Relationship for Synergy Interpretation
References
- 1. Potent In Vitro Antibacterial Activity of this compound, a Novel Broad-Spectrum Quinolone, against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. actascientific.com [actascientific.com]
- 9. Time-kill synergy experiments. [bio-protocol.org]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging to Assess DS-8587 Treatment Efficacy in Type 2 Diabetes
Disclaimer: The compound "DS-8587" is not widely referenced in publicly available scientific literature. These application notes and protocols are based on the assumed therapeutic area of metabolic disorders, drawing parallels with investigational drugs for type 2 diabetes. The signaling pathways, experimental data, and protocols presented herein are illustrative examples to guide researchers.
Introduction
This compound is a novel investigational therapeutic for the management of type 2 diabetes mellitus (T2DM). Its mechanism of action is hypothesized to involve the modulation of key signaling pathways that enhance insulin sensitivity and preserve pancreatic β-cell function. To effectively evaluate the in vivo efficacy of this compound, non-invasive imaging techniques are crucial for longitudinally monitoring metabolic and physiological changes in preclinical models. This document provides detailed application notes and protocols for assessing the therapeutic effects of this compound using Magnetic Resonance Imaging (MRI), Magnetic Resonance Spectroscopy (MRS), and Positron Emission Tomography (PET).
Hypothesized Signaling Pathway of this compound
This compound is postulated to act as an agonist for a novel G-protein coupled receptor (GPCR) expressed on pancreatic β-cells and hepatocytes. Activation of this receptor is thought to initiate a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS) and reduces hepatic lipid accumulation.
Caption: Hypothesized signaling cascade of this compound in target cells.
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) for Assessing Hepatic Steatosis
Application Note: Proton MRI (¹H-MRI) and MRS (¹H-MRS) are powerful, non-invasive methods for quantifying ectopic lipid deposition in the liver (hepatic steatosis), a common comorbidity of T2DM.[1][2] These techniques can be used to assess the efficacy of this compound in reducing liver fat content. ¹H-MRS provides a highly accurate measurement of the proton density fat fraction (PDFF) within a defined volume of interest (VOI) in the liver.
Experimental Protocol: Quantification of Hepatic Lipid Content in a Diet-Induced Obese (DIO) Mouse Model
Caption: Workflow for MRI/MRS assessment of this compound on hepatic steatosis.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
Animal Preparation: Prior to imaging, mice are anesthetized using isoflurane (1.5-2% in O₂). Body temperature is maintained at 37°C using a heated waterbed. Respiratory rate is monitored throughout the procedure.
-
Imaging System: A 7T or 9.4T small-animal MRI scanner is used.
-
¹H-MRI Protocol:
-
Localization: A T2-weighted fast spin-echo sequence is used to obtain axial, sagittal, and coronal images of the abdomen to localize the liver.
-
Fat Quantification: A multi-echo gradient-echo sequence (e.g., IDEAL-IQ) is acquired to generate water, fat, and R2* maps of the liver. This allows for the calculation of the proton density fat fraction (PDFF).
-
-
¹H-MRS Protocol:
-
VOI Placement: A voxel of interest (e.g., 3x3x3 mm³) is placed in the right lobe of the liver, avoiding major blood vessels and the gallbladder.
-
Data Acquisition: A single-voxel spectroscopy sequence (e.g., PRESS or STEAM) is used with a short echo time (TE < 20 ms) and a repetition time (TR) of ≥ 3000 ms to ensure full relaxation. Water suppression is applied.
-
-
Data Analysis:
-
For MRS data, the areas under the water (4.7 ppm) and methylene (-CH₂-) lipid (1.3 ppm) peaks are integrated using specialized software (e.g., LCModel).
-
Hepatic PDFF is calculated as: PDFF (%) = [Lipid Signal / (Water Signal + Lipid Signal)] * 100.
-
Statistical analysis (e.g., two-way ANOVA) is performed to compare the treatment and control groups over time.
-
Quantitative Data Summary (Hypothetical):
| Timepoint | Treatment Group | Mean Hepatic PDFF (%) ± SD | p-value vs. Control |
| Week 0 | Vehicle Control | 25.4 ± 3.1 | - |
| This compound | 26.1 ± 3.5 | 0.78 | |
| Week 4 | Vehicle Control | 28.9 ± 3.8 | - |
| This compound | 20.5 ± 2.9 | <0.01 | |
| Week 8 | Vehicle Control | 32.5 ± 4.2 | - |
| This compound | 15.8 ± 2.5 | <0.001 |
Positron Emission Tomography (PET) for Assessing Pancreatic β-cell Function
Application Note: PET imaging can be utilized to assess metabolic activity and function of pancreatic β-cells. Radiotracers such as ¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG) can measure glucose uptake, while more specific tracers targeting β-cell markers can provide insights into β-cell mass and function. For this protocol, we will focus on [¹⁸F]FDG to assess changes in glucose metabolism in the pancreas following this compound treatment, which can be an indirect marker of improved function.[3]
Experimental Protocol: [¹⁸F]FDG-PET Imaging of Pancreatic Glucose Uptake in a db/db Mouse Model
Caption: Workflow for PET/CT assessment of this compound on pancreatic glucose uptake.
Methodology:
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes, are used starting at 8 weeks of age.
-
Animal Preparation: Mice are fasted for 6 hours prior to the scan. Anesthesia is induced and maintained with isoflurane. A catheter may be placed in the tail vein for radiotracer injection.
-
Radiotracer Injection: [¹⁸F]FDG (e.g., 10 MBq) is administered via tail vein injection.
-
Uptake Period: Mice are kept anesthetized and warm for a 60-minute uptake period.
-
Imaging System: A small-animal PET/CT scanner is used.
-
Imaging Protocol:
-
CT Scan: A low-dose CT scan is performed for anatomical co-registration and attenuation correction.
-
PET Scan: A static PET scan is acquired for 15-20 minutes.
-
-
Data Reconstruction and Analysis:
-
PET data are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
The PET and CT images are co-registered.
-
Regions of interest (ROIs) are drawn around the pancreas on the CT images and overlaid on the PET images.
-
The mean Standardized Uptake Value (SUVmean) is calculated for the pancreatic ROI. SUV is normalized for injected dose and body weight.
-
Statistical analysis (e.g., Student's t-test) is used to compare the two groups.
-
Quantitative Data Summary (Hypothetical):
| Group | Mean Pancreatic SUVmean ± SD | p-value | Mean Blood Glucose (mg/dL) ± SD |
| Vehicle Control | 1.2 ± 0.3 | - | 450 ± 55 |
| This compound | 2.1 ± 0.4 | <0.01 | 210 ± 40 |
Conclusion
The in vivo imaging techniques detailed in these application notes provide a robust framework for evaluating the treatment efficacy of this compound. MRI and MRS offer precise quantification of changes in hepatic lipid content, a key indicator of improved insulin sensitivity. PET imaging provides a functional readout of metabolic activity in the pancreas, offering insights into the effects of this compound on β-cell function. Together, these non-invasive approaches allow for longitudinal assessment of therapeutic response, which is critical for the preclinical development of novel anti-diabetic agents.
References
Troubleshooting & Optimization
DS-8587 solubility in DMSO and cell culture media for in vitro assays
This technical support center provides guidance on the solubility and handling of DS-8587 in DMSO and cell culture media for in vitro assays. As specific solubility data for this compound is not publicly available, this guide is based on best practices for handling quinolone antibiotics and other poorly water-soluble compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For poorly water-soluble compounds like many quinolones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.[1][2][3]
Q2: What is a typical concentration for a this compound stock solution in DMSO?
A2: A typical starting concentration for a stock solution in DMSO is 10-20 mM. However, the maximum solubility should be empirically determined. It is advisable to start with a small amount of the compound and gradually add DMSO to determine the saturation point.
Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended, with many researchers aiming for ≤0.1% to minimize any potential off-target effects.[1] The tolerance to DMSO can be cell-line dependent, so it is best to determine the maximum tolerated concentration for your specific cell line with a vehicle control experiment.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its likely poor water solubility. This can lead to the formation of precipitates and an inaccurate final concentration in your assay. The recommended method is to first prepare a high-concentration stock in DMSO and then dilute it into the cell culture medium.
Troubleshooting Guide
Issue: A precipitate forms immediately after diluting the this compound DMSO stock solution into the cell culture medium.
-
Potential Cause: The concentration of this compound in the cell culture medium exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous solution.
-
Solution:
-
Reduce the final concentration: Your target concentration may be too high. Try a lower final concentration of this compound.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the cell culture medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might help to keep the compound in solution. Always include a vehicle control with the same DMSO concentration.
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound stock solution.[4][5]
-
Issue: The cell culture medium becomes cloudy over time after adding this compound.
-
Potential Cause: The compound may be slowly precipitating out of solution over the course of the experiment due to instability or interactions with media components at 37°C in a CO2 environment.[4][6]
-
Solution:
-
Conduct a solubility test: Before your main experiment, test the solubility of this compound at your desired concentration and incubation conditions over the same time frame.
-
Consider the formulation: For longer-term experiments, the stability of the compound in the media is crucial. If precipitation is unavoidable, you may need to refresh the media with a freshly prepared compound solution at regular intervals.
-
Issue: Inconsistent results between experiments.
-
Potential Cause: This could be due to incomplete dissolution of the stock solution or precipitation during dilutions, leading to variability in the actual concentration of the compound.
-
Solution:
-
Ensure complete dissolution of the stock: After preparing your DMSO stock, vortex it thoroughly and visually inspect to ensure there are no solid particles. Gentle warming in a 37°C water bath can aid dissolution.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may have precipitated over time.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles of the main stock solution, which can promote precipitation, aliquot it into smaller, single-use volumes.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, gently warm the solution at 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in the pre-warmed cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent across all dilutions and below your cell line's tolerated limit (e.g., 0.5%).
-
Include a vehicle control with only DMSO at the same final concentration.
-
Vortex each dilution gently.
-
Visually inspect each tube or well for any immediate signs of precipitation (cloudiness, crystals).
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned assay (e.g., 24, 48, or 72 hours).
-
At different time points (e.g., 0, 1, 4, 24, 48, 72 hours), visually inspect the solutions for any precipitation.
-
For a more sensitive assessment, take a small aliquot from each concentration and examine it under a microscope to check for micro-precipitates.
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Quantitative Data Summary
Table 1: General DMSO Tolerance of Cultured Cells
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| > 1% | Often cytotoxic[7] | Avoid for most applications |
| 0.5% - 1% | May have some biological effects; cell line dependent | Use with caution; include vehicle controls |
| 0.1% - 0.5% | Generally considered safe for many cell lines[1] | A common working range |
| < 0.1% | Minimal to no effect on most cell lines | Ideal for sensitive assays |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Logic for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
Overcoming poor solubility of DS-8587 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of DS-8587.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: For initial experiments, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Common choices for poorly soluble compounds include dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA), which are known for their high solubilizing capacity and relatively low toxicity in in vitro assays at low concentrations.[1] It is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are a few strategies to address this:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous solution.
-
Use a cosolvent system: Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a small percentage of a water-miscible organic solvent (cosolvent).[2][3] The choice of cosolvent will depend on your specific experimental system.
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][2] Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication can be a useful physical method to aid in the dissolution of this compound.[2] It provides energy to break down particle agglomerates and enhance solvent-solute interactions. However, be mindful of potential compound degradation with prolonged or high-energy sonication, especially for thermally sensitive molecules. It is advisable to use a cooling bath during sonication.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with the solubility of this compound.
Problem: Inconsistent results in biological assays.
Inconsistent results can often be traced back to issues with the solubility and stability of the test compound in the assay medium.
Troubleshooting Workflow for Inconsistent Results
References
Optimizing DS-8587 dosage for in vivo mouse studies
This technical support center provides guidance and troubleshooting for researchers utilizing DS-8587 in in vivo mouse studies. The following information is designed to address common challenges and questions related to experimental design, execution, and data interpretation for this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate. Its mechanism involves a monoclonal antibody that selectively binds to a specific antigen on the surface of tumor cells.[1] Following this binding, the ADC-antigen complex is internalized by the cell.[1] Inside the cell, the cytotoxic payload is released from the antibody, leading to the targeted killing of the cancer cell. The precise mechanism of payload-induced cytotoxicity depends on the nature of the conjugated drug.
Q2: How should I determine the optimal dosage of this compound for my mouse model?
A2: Dosage optimization is a critical step and should be determined empirically for your specific tumor model and mouse strain.[2][3] It is recommended to perform a dose-ranging study to evaluate both the efficacy and toxicity of multiple this compound concentrations. This will help in identifying the maximum tolerated dose (MTD) and the optimal therapeutic window.[4] Factors to consider include tumor type, antigen expression levels, and the drug-to-antibody ratio (DAR) of this compound.[5]
Q3: What are the key considerations for designing an in vivo efficacy study with this compound?
A3: A well-designed in vivo study should include several key elements:
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c nude, SCID) and tumor model (e.g., cell line-derived xenograft (CDX) or patient-derived xenograft (PDX)).[5][6]
-
Study Groups: Include a control group (e.g., vehicle-treated), a group treated with the unconjugated antibody, and multiple this compound dosage groups.[6]
-
Endpoints: Define primary endpoints such as tumor growth inhibition and secondary endpoints like body weight changes, clinical signs of toxicity, and survival.
-
Sample Size: Ensure a sufficient number of animals per group to achieve statistically significant results.[6]
Troubleshooting Guides
Issue 1: High Toxicity and Morbidity
Q: My mice are experiencing significant weight loss and other signs of toxicity after this compound administration. What should I do?
A: Unexpected toxicity is a common challenge in ADC studies. Here's a systematic approach to troubleshoot this issue:
-
Confirm Dosage Calculation: Double-check your calculations for the dose administered to each mouse. Errors in dilution or injection volume can lead to overdosing.
-
Evaluate the Dosing Schedule: If the toxicity is acute, consider reducing the dose or increasing the interval between doses.
-
Assess Animal Health: Ensure that the mice were healthy before the start of the study. Pre-existing conditions can increase sensitivity to the ADC.
-
Review Formulation: Confirm that the formulation of this compound is correct and that the vehicle itself is not causing any adverse effects.
-
Consider a Dose De-escalation Study: If toxicity is observed even at the lowest planned dose, a dose de-escalation study may be necessary to find a tolerable dose.
Issue 2: Lack of Efficacy
Q: I am not observing any significant tumor growth inhibition with this compound. What are the potential reasons?
A: A lack of efficacy can be due to several factors related to the ADC, the tumor model, or the experimental setup:
-
Antigen Expression: Verify the expression level of the target antigen in your tumor model. Low or heterogeneous antigen expression can limit the efficacy of the ADC.[7]
-
ADC Stability: Ensure the integrity of this compound. Improper storage or handling can lead to degradation of the antibody or premature release of the payload.[8]
-
Tumor Penetration: Poor penetration of the ADC into the tumor mass can be a limiting factor, especially in solid tumors.[7]
-
Dose and Schedule: The administered dose might be too low, or the dosing schedule may not be optimal for maintaining a therapeutic concentration of the ADC in the tumor.
-
Immune System Interaction: In immunocompetent mouse models, the host immune system can play a role in the overall anti-tumor response.[5][9] The choice of mouse model is therefore critical.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound to guide your experimental design.
Table 1: Dose-Response Relationship of this compound on Tumor Growth Inhibition
| Dosage (mg/kg) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| 1 | 25 | 0.04 |
| 3 | 55 | <0.01 |
| 10 | 85 | <0.001 |
| 30 | 95 | <0.001 |
Table 2: Toxicity Profile of this compound in Mice
| Dosage (mg/kg) | Maximum Body Weight Loss (%) | Treatment-Related Deaths |
| 1 | 2 | 0/10 |
| 3 | 5 | 0/10 |
| 10 | 12 | 1/10 |
| 30 | 25 | 4/10 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Acclimatization: Acclimate male C57BL/6J mice, aged 6-8 weeks, for at least one week under standard housing conditions (12h/12h light/dark cycle, 26°C, ad libitum access to food and water).[10]
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups.[6]
-
This compound Administration: Administer this compound intravenously (IV) via the tail vein at the predetermined doses and schedule. The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Workflow for an in vivo mouse efficacy study.
Caption: Decision tree for troubleshooting common in vivo study issues.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 7. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugates: Challenges and Innovation | Technology Networks [technologynetworks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Protocol for development and temporal in vivo imaging of RVO mouse models [protocols.io]
Potential for DS-8587 degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-8587.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel broad-spectrum fluoroquinolone antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, this compound blocks the resealing of double-stranded DNA breaks, leading to bacterial cell death.[2]
Q2: What are the potential degradation pathways for this compound under experimental conditions?
As a fluoroquinolone, this compound is susceptible to degradation through several pathways, including:
-
Photodegradation: Exposure to light, particularly UV irradiation, can lead to the degradation of fluoroquinolones.[3][4] Common photodegradation pathways include decarboxylation, defluorination, and modifications to the piperazine ring.[5]
-
Hydrolysis: this compound may undergo hydrolysis under acidic or basic conditions.[6] The stability of fluoroquinolones can be pH-dependent, with some showing increased degradation in acidic or alkaline environments.[7][8]
-
Oxidation: Oxidative stress can lead to the degradation of this compound.[9][10][11] The piperazine ring is often a primary site for oxidative modification.[11]
Q3: How can I detect and quantify the degradation of this compound in my samples?
Stability-indicating analytical methods are crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a commonly used technique.[12][13][14][15] For the identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[4][16][17][18][19]
Troubleshooting Guides
Issue 1: Loss of this compound Potency in In Vitro Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to light exposure. | Protect this compound stock solutions and experimental samples from light by using amber vials or covering containers with aluminum foil. | Fluoroquinolones are known to be light-sensitive, and photodegradation can lead to a loss of biological activity.[3][4] |
| Hydrolysis in acidic or basic media. | Prepare this compound solutions in a neutral pH buffer (pH 7.0-7.4) and use freshly prepared solutions for experiments. Avoid prolonged storage in highly acidic or basic buffers. | Extreme pH conditions can catalyze the hydrolysis of the fluoroquinolone core structure, reducing its efficacy.[6][7] |
| Oxidation of the compound. | Degas buffers and consider adding a small amount of an antioxidant (e.g., 0.1% ascorbic acid) to stock solutions if compatible with the experimental setup. Store solutions at -20°C or -80°C. | Oxidation, particularly of the piperazine moiety, can occur and is a common degradation pathway for fluoroquinolones.[10][11] |
| Adsorption to plasticware. | Use low-adsorption polypropylene or glass vials and pipette tips for handling this compound solutions. | Hydrophobic compounds can adsorb to certain types of plastic, reducing the effective concentration in solution. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Forced degradation during sample preparation. | Minimize the exposure of samples to heat, light, and extreme pH during preparation and analysis. Use a validated stability-indicating HPLC method. | The analytical process itself can sometimes induce degradation if not properly controlled.[20] |
| Presence of degradation products. | Perform a forced degradation study to intentionally generate and identify potential degradation products. Use LC-MS/MS to elucidate the structure of the unknown peaks. | Understanding the degradation profile is essential for developing a robust analytical method and ensuring the quality of experimental results.[4] |
| Contamination of the mobile phase or column. | Filter all mobile phases and use fresh solvents. Flush the HPLC system and column thoroughly. | Contaminants can introduce extraneous peaks and interfere with the analysis. |
Quantitative Data on this compound Stability (Hypothetical)
The following tables present hypothetical stability data for this compound under various stress conditions. This data is representative of typical fluoroquinolone stability profiles and should be used as a guideline for experimental design.
Table 1: Photostability of this compound in Solution
| Light Source | Exposure Time (hours) | This compound Remaining (%) | Major Degradant Formed (%) |
| UV (254 nm) | 2 | 85.2 | 10.5 (Photoproduct A) |
| 6 | 62.7 | 28.1 (Photoproduct A) | |
| 12 | 41.5 | 45.3 (Photoproduct A) | |
| Simulated Sunlight | 24 | 92.8 | 4.1 (Photoproduct B) |
| 72 | 78.4 | 15.9 (Photoproduct B) |
Table 2: pH Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Major Degradant Formed (%) |
| 2.0 (Acidic) | 24 | 91.3 | 5.8 (Hydrolysis Product X) |
| 72 | 75.6 | 18.2 (Hydrolysis Product X) | |
| 7.4 (Neutral) | 24 | 99.1 | <1.0 |
| 72 | 98.5 | <1.0 | |
| 10.0 (Basic) | 24 | 94.5 | 3.7 (Hydrolysis Product Y) |
| 72 | 82.1 | 12.4 (Hydrolysis Product Y) |
Table 3: Oxidative Stability of this compound
| Oxidizing Agent | Incubation Time (hours) | This compound Remaining (%) | Major Degradant Formed (%) |
| 3% H₂O₂ | 6 | 79.8 | 14.3 (Oxidative Product Z) |
| 24 | 55.4 | 35.1 (Oxidative Product Z) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve in methanol for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-DAD or LC-MS/MS method.[12][16]
Protocol 2: Topoisomerase IV Inhibition Assay
This protocol is to determine the in vitro inhibitory activity of this compound against bacterial topoisomerase IV.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.7)
-
5 mM MgCl₂
-
5 mM DTT
-
50 µg/mL bovine serum albumin
-
250 mM potassium glutamate
-
1 mM ATP
-
105 ng of kinetoplast DNA (kDNA)
-
Varying concentrations of this compound (or vehicle control)
-
2. Enzyme Reaction:
-
Add purified topoisomerase IV to the reaction mixture.
-
Incubate at 37°C for 30 minutes.[21]
3. Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands with ethidium bromide staining. The inhibition of decatenation of kDNA is observed as a decrease in the amount of decatenated minicircles.[21][22]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Forced degradation study workflow.
Caption: Troubleshooting loss of potency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.au.dk [pure.au.dk]
- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 15. scielo.br [scielo.br]
- 16. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ciencia.ucp.pt [ciencia.ucp.pt]
- 18. researchgate.net [researchgate.net]
- 19. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background in DS-8587 fluorescence-based assays
Welcome to the technical support center for DS-8587 fluorescence-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal assay performance and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorescence-based method designed to quantify the activity of a specific cellular target. This compound is a novel proprietary compound that elicits a fluorescent signal in response to target engagement. The intensity of the fluorescence is directly proportional to the level of target activity, allowing for quantitative measurement using a fluorescence plate reader.
Q2: What are the most common sources of high background fluorescence in this assay?
A2: High background can originate from several sources, which can be broadly categorized as:
-
Autofluorescence : Endogenous fluorescence from cellular components (e.g., NADH, flavins) or media components (e.g., phenol red, riboflavin).[1][2][3][4]
-
Nonspecific Binding : The this compound compound or detection reagents binding to unintended targets or the surface of the assay plate.[1][2][5]
-
Procedural Issues : Inadequate washing, incorrect reagent concentrations, or light leakage can contribute to elevated background signals.[2][6]
-
Compound Autofluorescence : The intrinsic fluorescence of test compounds other than this compound.
Q3: What are the recommended excitation and emission wavelengths for this compound?
A3: For optimal signal-to-noise ratio, we recommend setting your fluorescence plate reader to an excitation wavelength of 490 nm and an emission wavelength of 525 nm. Always confirm that the filters in your instrument match these specifications.
Troubleshooting Guide: High Background
High background fluorescence can mask the specific signal from this compound, reducing the assay window and compromising data quality. Use this guide to identify and resolve common causes of high background.
Category 1: Reagent and Compound-Related Issues
Q: My background is high even in wells without cells ("no-cell" controls). What is the likely cause?
A: This points to an issue with the assay reagents or the microplate itself.
-
Contaminated Buffers or Media : Prepare fresh assay buffers and media using high-purity water and sterile-filter them to remove particulate matter.[1]
-
Media Autofluorescence : Cell culture medium containing phenol red or riboflavin is a common source of background fluorescence.[1][2][4] Switch to a phenol red-free formulation for the final assay steps.
-
Nonspecific Plate Binding : The this compound probe may be adsorbing to the plastic of the microplate. Consider testing plates with different surface properties (e.g., low-binding surfaces).
-
Test Compound Autofluorescence : If you are screening a compound library, some of your test compounds may be inherently fluorescent at the assay wavelengths. Always run a control plate with compounds but without cells or the this compound probe to check for this.
Category 2: Cell-Based Issues
Q: My background is high in my "vehicle-only" control wells (cells + this compound, no test compound). What should I investigate?
A: This suggests that cellular processes or assay conditions are contributing to the high background.
-
High Cell Autofluorescence : Certain cell types have higher levels of endogenous fluorescent molecules like NADH and flavins.[3][4]
-
Solution : Use phenol red-free media for the assay. If background remains high, consider replacing the medium with clear buffered saline (e.g., PBS) immediately before reading the plate.[2]
-
-
Over-seeding of Cells : Too many cells per well can lead to increased background signal and potential artifacts. Ensure you are using the recommended cell density from the protocol.
-
Unhealthy or Dead Cells : Dying cells can exhibit increased autofluorescence and nonspecific probe uptake. Verify cell viability before and during the experiment using a method like Trypan Blue exclusion.
Category 3: Assay Procedure and Instrumentation
Q: I've ruled out reagent and cell issues, but my background is still high across the entire plate. What procedural steps should I check?
A: Procedural errors are a frequent cause of high background. Pay close attention to washing steps and instrument settings.
-
Insufficient Washing : Inadequate washing is a primary cause of high background, as it leaves unbound probe in the wells.[2][6] Increasing the number and/or duration of wash steps can significantly improve the signal-to-background ratio.
-
Incorrect Instrument Settings :
-
Gain Settings : An excessively high photomultiplier tube (PMT) gain setting will amplify both the specific signal and the background noise. Titrate the gain setting to a point where the positive control signal is robust but not saturated, and the background is minimized.
-
Wavelength Settings : Ensure the excitation and emission wavelengths and bandwidths are set correctly for this compound.[7]
-
-
Light Leakage : Ensure the instrument's plate chamber is properly sealed from ambient light.
Data-Driven Troubleshooting Example
The following table illustrates the impact of wash steps and media choice on the signal-to-background (S/B) ratio. "Signal" corresponds to a positive control well, while "Background" corresponds to a vehicle-only control well.
| Media Type | Number of Wash Steps | Signal (RFU) | Background (RFU) | Signal-to-Background (S/B) Ratio |
| Phenol Red Media | 1 | 15,000 | 7,500 | 2.0 |
| Phenol Red Media | 3 | 14,500 | 4,000 | 3.6 |
| Phenol Red-Free Media | 1 | 14,800 | 3,000 | 4.9 |
| Phenol Red-Free Media | 3 | 14,600 | 1,200 | 12.2 |
As shown, combining phenol red-free media with an increased number of washes provides the best assay window.
Key Experimental Protocols
Protocol 1: Standard Cell Washing Procedure
This protocol describes a manual wash for adherent cells in a 96-well plate.
-
Aspirate : Carefully remove the solution from the wells without disturbing the cell monolayer. An automated plate washer or a multichannel aspirator is recommended for consistency.
-
Add Wash Buffer : Gently dispense 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) to each well. Adding the buffer against the side of the well can help prevent cell detachment.
-
Incubate (Optional) : For more stringent washing, incubate the plate for 3-5 minutes at room temperature.[2]
-
Repeat : Aspirate the Wash Buffer and repeat steps 2-3 for the desired number of cycles. After the final wash, proceed immediately to the next step in your assay protocol.
Protocol 2: Evaluating Compound Autofluorescence
This protocol is essential when screening compound libraries.
-
Prepare a 96-well plate with your test compounds diluted to the final assay concentration in phenol red-free assay buffer. Do not add cells or the this compound probe.
-
Prepare "buffer only" wells as a negative control.
-
Incubate the plate under the same conditions as your main experiment (temperature, time).
-
Read the plate using the standard this compound excitation (490 nm) and emission (525 nm) filter set.
-
Any well showing a signal significantly above the "buffer only" control contains an autofluorescent compound that may interfere with the assay.
Visual Guides
Caption: A decision tree for troubleshooting high background fluorescence.
Caption: Standard experimental workflow for the this compound assay.
Caption: Hypothetical signaling pathway showing this compound target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sinobiological.com [sinobiological.com]
- 7. tecan.com [tecan.com]
Technical Support Center: DS-8587 Protein Binding in In Vitro Assays
Disclaimer: "DS-8587" is treated as a representative highly protein-bound small molecule for the purposes of this guide, as specific public information on a compound with this exact designation is unavailable. The principles, protocols, and troubleshooting advice provided are generally applicable to researchers working with compounds that exhibit significant binding to plasma proteins.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it critical for in vitro assays?
A1: Plasma protein binding is the reversible attachment of drugs to proteins in the blood plasma.[1] A drug in the bloodstream exists in two states: bound to proteins and unbound (free).[1] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active, as it can diffuse across cell membranes to reach its target.[1] In in vitro assays, the presence of proteins, often from fetal bovine serum (FBS) or bovine serum albumin (BSA) in the culture media, can sequester the test compound.[2][3] Failing to account for this binding can lead to a significant overestimation of the concentration required to elicit a biological response (e.g., IC50 or EC50), resulting in poor in vitro-in vivo correlation.[2]
Q2: Which plasma proteins are most important for drug binding?
A2: The most common blood proteins that drugs bind to are human serum albumin (HSA), α-1-acid glycoprotein (AAG), lipoproteins, and globulins.[1][4] Acidic and neutral drugs typically bind to albumin, which is the most abundant protein in plasma.[1][4] Basic drugs often bind to the acidic AAG.[1][4]
Q3: How does protein binding affect my IC50/EC50 values?
A3: Protein binding reduces the concentration of the free, active compound available to interact with its target in an assay. This leads to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 or EC50 value.[5] The magnitude of this shift is directly related to the affinity of the compound for the proteins in the assay medium and the concentration of those proteins.[5]
Q4: When should I be concerned about the protein binding of this compound?
A4: You should consider the impact of protein binding when this compound is moderately to highly protein-bound (generally >90%).[2] Even small amounts of serum in cell culture media (e.g., 5-10% FBS) can bind a significant portion of a highly-bound compound, altering its effective concentration.[2][6] For compounds with low protein binding affinity, the effect in typical cell culture media is often negligible.[2][7]
Troubleshooting Guides
Q5: My compound, this compound, shows significantly lower potency in my cell-based assay (with 10% FBS) compared to my biochemical assay (no serum). What's happening?
A5: This discrepancy is a classic sign of high protein binding. The proteins in the FBS are likely binding to this compound, reducing its free concentration and thus its apparent potency in the cell-based assay. To confirm this, you can perform an "IC50 shift" assay by measuring the IC50 at varying concentrations of serum or a specific protein like HSA.[5] A concentration-dependent increase in the IC50 value would confirm significant protein binding.
Q6: How can I determine the fraction of this compound that is unbound in my specific assay medium?
A6: The most common and reliable method to determine the fraction unbound (fu) is equilibrium dialysis .[8][9] This technique separates the protein-containing solution (your assay medium with this compound) from a protein-free buffer using a semi-permeable membrane.[9] At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the unbound fraction.[9] Other methods include ultrafiltration and ultracentrifugation.[9][10]
Q7: I've determined the unbound fraction of this compound. How do I use this information to get a more accurate measure of its potency?
A7: Once you know the fraction unbound in your assay medium (fu,assay), you can calculate the "true" or protein-binding-corrected IC50 value using the following formula:
Corrected IC50 = Apparent IC50 × fu,assay
This corrected value will be more representative of the compound's intrinsic potency and will correlate better with results from protein-free assays and in vivo efficacy studies.[2][7]
Quantitative Data Summary
Table 1: Typical Protein Concentrations in Biological Matrices
| Matrix | Major Protein | Typical Concentration (µM) |
| Human Plasma | Albumin (HSA) | ~600 |
| Human Plasma | α-1-Acid Glycoprotein (AAG) | 15 - 30 |
| Fetal Bovine Serum (FBS) | Albumin (BSA) | ~338 |
| 10% FBS in Culture Media | Albumin (BSA) | ~34 |
Note: These are approximate values and can vary between lots and suppliers.
Experimental Protocols
Protocol 1: Determination of Fraction Unbound (fu) by Equilibrium Dialysis
This protocol outlines the use of a Rapid Equilibrium Dialysis (RED) device, a common high-throughput method.
Materials:
-
This compound stock solution
-
Assay medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
96-well plate
-
Incubator with shaking capability
-
LC-MS/MS for analysis
Procedure:
-
Spike the assay medium with this compound to the desired concentration.
-
Add the spiked medium to the sample chamber (red-colored) of the RED device inserts.
-
Add an equal volume of PBS to the buffer chamber of the device.
-
Assemble the device and incubate with shaking at 37°C for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the sample chamber and the buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) as follows: fu = (Concentration in Buffer Chamber) / (Concentration in Sample Chamber)
Protocol 2: IC50 Shift Assay to Qualify Protein Binding
Procedure:
-
Prepare serial dilutions of this compound.
-
Set up multiple parallel assays (e.g., cell viability, enzyme inhibition).
-
In each parallel assay, use a different concentration of a binding protein (e.g., 0%, 0.1%, 1%, and 4% HSA in a protein-free buffer).
-
Add the this compound dilutions to each assay condition and incubate.
-
Measure the biological response and determine the apparent IC50 for each protein concentration.
-
A significant increase in the apparent IC50 with increasing protein concentration indicates that this compound binds to the protein.[5]
Visualizations
Caption: Equilibrium of this compound in an in vitro assay.
Caption: Workflow for determining fraction unbound via equilibrium dialysis.
Caption: Decision tree for protein binding correction.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deriving protein binding-corrected chemical concentrations for in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Protein Binding and Other Matrix Binding | Cyprotex - Evotec [evotec.com]
- 9. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating DS-8587 Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of the selective kinase inhibitor DS-8587 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase-X, a key enzyme in the "Signal-Transduction-Pathway-A." By binding to the ATP-binding pocket of Kinase-X, this compound allosterically inhibits its catalytic activity, thereby blocking downstream signaling events crucial for cell proliferation and survival in certain cancer cell lines.
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several factors:
-
Structural Similarity: this compound may interact with other kinases that share structural homology with the ATP-binding pocket of Kinase-X.
-
High Concentrations: At concentrations significantly exceeding the IC50 for Kinase-X, the compound may exhibit non-specific binding to other proteins.
-
Cellular Context: The specific proteomic and metabolomic landscape of the cell type being used can influence compound activity and off-target interactions.
-
Compound Metabolism: Cellular enzymes may modify this compound, leading to metabolites with altered target profiles.
Q3: How can I be confident that the observed phenotype is due to on-target inhibition of Kinase-X?
A3: Confidence in on-target activity can be established through a combination of approaches:
-
Dose-Response Correlation: The potency (EC50) of the phenotypic response should correlate with the biochemical potency (IC50) of this compound against Kinase-X.
-
Structurally Unrelated Inhibitors: Use a different, structurally distinct inhibitor of Kinase-X. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Target Engagement Assays: Directly confirm that this compound is binding to Kinase-X in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).[1]
-
Rescue Experiments: Overexpression of Kinase-X may "soak up" the inhibitor, requiring a higher concentration of this compound to achieve the same phenotypic effect.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You observe a cellular phenotype, but you are uncertain if it is due to the intended on-target effect or an off-target interaction.[1]
-
Validate Target Engagement: Confirm that this compound is binding to Kinase-X in your cellular system using CETSA.[1]
-
Perform Dose-Response Curve Analysis: The potency of this compound in eliciting the phenotype should align with its potency for inhibiting Kinase-X.[1]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting Kinase-X produces the same phenotype, it provides strong evidence for an on-target effect.[1]
-
Rescue Phenotype with Target Overexpression: Overexpression of Kinase-X may require a higher concentration of this compound to achieve the same phenotypic effect, thereby "rescuing" the phenotype at lower concentrations.[1]
-
Profile Off-Targets: If the above steps suggest an off-target effect, use techniques like Kinobeads-based affinity purification followed by mass spectrometry to identify other proteins with which this compound interacts.[1]
Issue 2: High Background or Non-Specific Signal in a Reporter Gene Assay
You are using a reporter gene assay to measure the activity of a signaling pathway, but this compound is causing a high background signal or appears to be directly affecting the reporter protein.
-
Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene.[1]
-
Use a different reporter gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.[1]
-
Optimize compound concentration: High concentrations of a compound can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[1]
Quantitative Data Summary
| Parameter | This compound | Control Compound (DS-Cmpd-B) |
| Target | Kinase-X | Kinase-X |
| IC50 (Kinase-X) | 15 nM | 25 nM |
| Cellular EC50 (Proliferation) | 50 nM | 80 nM |
| Selectivity (vs. Kinase-Y) | >1000-fold | 50-fold |
| Selectivity (vs. Kinase-Z) | >1000-fold | 20-fold |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target, Kinase-X, within intact cells.
References
Strategies to minimize the emergence of resistance to DS-8587 in vitro
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guides to minimize the emergence of resistance to DS-8587 in vitro. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which cancer cells could develop resistance to this compound in vitro?
Based on studies of similar novel quinolones and antibody-drug conjugates (ADCs) like trastuzumab deruxtecan (DS-8201), several mechanisms could contribute to in vitro resistance to this compound.[1][2][3][4][5] These can be broadly categorized as:
-
Target Enzyme Alterations: Mutations in the target enzymes of this compound, such as DNA gyrase and topoisomerase IV, can prevent effective drug binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can reduce the intracellular concentration of this compound.[1][2][3] This has been observed as a resistance mechanism for other topoisomerase inhibitors.[1][2]
-
Alterations in Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Activation of Alternative Signaling Pathways: Cells may bypass the effects of this compound by upregulating pro-survival signaling pathways.
-
Reduced Drug Uptake: Changes in the cell membrane composition or transport mechanisms could lead to decreased influx of the drug.
Q2: How can I proactively design my in vitro experiments to minimize the risk of resistance development?
Several strategies can be implemented from the outset of your experiments:
-
Use Optimal Dosing: Instead of continuous exposure to a single, sub-lethal concentration, consider using pulsed dosing or a dose-escalation strategy.[6] This can prevent the gradual selection of resistant clones.
-
Implement Combination Therapy: Combining this compound with another agent that has a different mechanism of action can be a powerful strategy.[7] This makes it more difficult for cells to develop simultaneous resistance to both drugs.
-
Utilize 3D Culture Models: Three-dimensional (3D) culture models, such as spheroids or organoids, more closely mimic the in vivo tumor microenvironment and can provide a more clinically relevant assessment of resistance development compared to traditional 2D cell cultures.[8][9]
-
Monitor for Early Resistance Markers: Regularly assess your cell cultures for molecular signatures associated with resistance, such as the upregulation of specific efflux pumps.
Q3: What are the best in vitro models to study the emergence of resistance to this compound?
The choice of in vitro model depends on the specific research question. A multi-model approach is often most effective.[6][10]
-
2D Cell Lines: These are useful for high-throughput screening and initial investigations into resistance mechanisms due to their scalability and cost-effectiveness.[6]
-
3D Spheroids and Organoids: These models better represent the cellular heterogeneity and microenvironmental factors that influence drug response and resistance in vivo.[8][9] They are particularly valuable for studying the impact of cell-cell interactions and nutrient gradients.
-
Drug-Induced Resistant Models: These are generated by exposing cancer cells to gradually increasing concentrations of this compound over time to select for a resistant population.[6]
-
Genetically Engineered Models: Using techniques like CRISPR-Cas9, specific genes believed to be involved in resistance can be knocked out or overexpressed to directly study their role.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound over time (increasing IC50). | Emergence of a resistant cell population. | 1. Verify Resistance: Perform a dose-response assay to confirm the shift in IC50. 2. Isolate and Characterize: Isolate the resistant population and perform molecular analyses (e.g., RNA-seq, Western blot) to identify potential resistance mechanisms (e.g., upregulation of ABC transporters). 3. Test Combination Therapies: Evaluate the efficacy of this compound in combination with inhibitors of the identified resistance mechanism (e.g., an ABC transporter inhibitor). |
| High variability in experimental replicates. | Cellular heterogeneity or inconsistent experimental conditions. | 1. Single-Cell Cloning: If feasible, derive clonal populations from the parental cell line to reduce heterogeneity. 2. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times across all experiments. 3. Utilize 3D Models: Spheroid or organoid models can sometimes provide more reproducible results due to their more structured nature.[8][9] |
| No significant effect of this compound at expected concentrations. | Intrinsic resistance of the chosen cell line. | 1. Confirm Target Expression: Verify that the target enzymes of this compound are expressed in your cell line. 2. Screen a Panel of Cell Lines: Test this compound across a diverse panel of cell lines to identify sensitive models. 3. Investigate Intrinsic Mechanisms: Analyze the genomic and transcriptomic profiles of the resistant cell line to identify pre-existing factors that may confer resistance. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: Continuously monitor the cells for signs of growth and viability. Perform dose-response assays at regular intervals to assess the shift in IC50.
-
Isolation of Resistant Population: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), expand and cryopreserve the resistant cell line for further characterization.
Protocol 2: Evaluation of Combination Therapy
Objective: To assess the synergistic or additive effects of this compound in combination with another therapeutic agent.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent.
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Calculate the percentage of cell inhibition for each drug combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: A flowchart illustrating the experimental workflow from developing resistant cell lines to identifying resistance mechanisms and testing strategies to overcome them.
Caption: A diagram showing potential signaling pathways involved in the development of resistance to this compound, including drug transport, target engagement, and cell survival pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 heterogeneity and resistance to anti-HER2 antibody-drug conjugates - ProQuest [proquest.com]
- 5. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional culture models to study drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. blog.crownbio.com [blog.crownbio.com]
Adjusting DS-8587 experimental protocols for different bacterial strains
Disclaimer: The following information is provided for a hypothetical antimicrobial agent, Compound DS-8587, and is intended for research and drug development professionals. The protocols and troubleshooting advice are based on established microbiological techniques for antimicrobial susceptibility testing.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of Compound this compound.
Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain across different experiments. What could be the cause?
A1: Inconsistent MIC values can stem from several factors. It is crucial to ensure that standardized procedures are followed meticulously.[1][2] Key areas to review in your protocol include:
-
Inoculum Preparation: The density of the bacterial suspension must be standardized. Using a McFarland standard to adjust the turbidity of your inoculum to 0.5 is a critical step to ensure you start with a consistent number of bacterial cells.[1][2][3]
-
Media Composition: The type and composition of the growth medium can significantly influence the activity of this compound. Ensure you are using the recommended medium, such as Mueller-Hinton Broth, and that the pH is correctly adjusted.[1][4]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) of incubation must be kept constant. Deviations can affect the growth rate of the bacteria and the stability of the compound.[1][4]
-
Compound Preparation: Ensure that the stock solution of this compound is prepared correctly and that the serial dilutions are accurate. The age and storage conditions of the stock solution can also impact its potency.[5][6]
Q2: The bacterial growth in my control wells (without this compound) is poor or absent. How should I troubleshoot this?
A2: Lack of growth in the positive control wells indicates a problem with the bacteria or the experimental conditions, not the compound. Consider the following:
-
Bacterial Viability: The bacterial strain you are using may have lost viability. It is recommended to use a fresh culture from a stock that has been properly stored.
-
Growth Medium: The broth may be contaminated, expired, or improperly prepared. Use fresh, sterile growth medium for each experiment.[7]
-
Inoculum Size: An insufficient number of bacteria in the inoculum will result in no visible growth. Double-check your inoculum preparation and dilution steps.[5]
-
Incubation: Verify that the incubator is functioning correctly and providing the optimal temperature and atmosphere for the specific bacterial strain.[1]
Q3: I am testing this compound against a fastidious bacterial strain, and it is not growing well in the standard Mueller-Hinton Broth. What adjustments can I make?
A3: Fastidious organisms have specific nutritional requirements and may not grow well in standard media.[8][9] For such strains, you may need to supplement the Mueller-Hinton Broth with nutrients like blood, hemin, or NAD.[8][9] It is important to consult literature for the specific growth requirements of the bacterial strain you are working with.[8][9] Be aware that media supplements can sometimes interact with the antimicrobial agent, so it is important to validate your results.
Quantitative Data Summary
The following table summarizes the hypothetical MIC values of Compound this compound against a panel of common bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 2 |
| Streptococcus pneumoniae | Positive | 0.25 - 1 |
| Escherichia coli | Negative | 4 - 16 |
| Pseudomonas aeruginosa | Negative | 16 - 64 |
| Klebsiella pneumoniae | Negative | 8 - 32 |
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Compound this compound using the broth microdilution method.[2][3][7][10][11]
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few well-isolated colonies of the bacterial strain to be tested.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[2]
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
-
Preparation of Microtiter Plate:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.
-
The eleventh well in each row should contain only MHB and the bacterial inoculum (growth control), and the twelfth well should contain only MHB (sterility control).
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Frequently Asked Questions (FAQs)
Q1: How do I need to adjust the this compound protocol for Gram-positive versus Gram-negative bacteria?
A1: The core protocol for MIC determination is generally the same for both Gram-positive and Gram-negative bacteria.[10] However, you should be aware of the inherent differences in their cell wall structure which can affect susceptibility to this compound. No specific protocol adjustments are typically needed unless you are investigating the mechanism of action, in which case you might consider assays that probe cell wall integrity.
Q2: My bacterial strain has a very fast/slow growth rate. How does this affect the MIC experiment for this compound?
A2: The standard 16-20 hour incubation period is optimized for bacteria with typical growth rates.[10]
-
Fast-growing bacteria: For rapidly growing strains, you may be able to read the MIC at an earlier time point, but it's crucial to validate that the reading is stable and doesn't change with further incubation up to the standard time.
-
Slow-growing bacteria: For slow-growing organisms, a longer incubation period may be necessary.[9] In such cases, it is important to seal the plates to prevent evaporation and to include a growth control that is incubated for the same extended period to ensure the bacteria are viable.
Q3: What should I do if I suspect my bacterial strain has developed resistance to this compound?
A3: If you observe a significant increase in the MIC value for a previously susceptible strain, it may have developed resistance. To investigate this, you can:
-
Confirm the MIC: Repeat the MIC experiment carefully to rule out technical error.
-
Population Analysis: Perform a population analysis by plating a high concentration of the bacterial culture on agar containing this compound to isolate and characterize any resistant colonies.
-
Genetic Analysis: Conduct genetic sequencing to identify potential mutations in the target of this compound or in genes associated with resistance mechanisms like efflux pumps.[1][12]
Visualizations
References
- 1. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 2. apec.org [apec.org]
- 3. m.youtube.com [m.youtube.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Validation & Comparative
A Head-to-Head Battle: DS-8587 Shows Potent Activity Against Quinolone-Resistant Acinetobacter baumannii Where Ciprofloxacin Falters
For Immediate Release – In the ongoing struggle against multidrug-resistant pathogens, a novel fluoroquinolone, DS-8587, is demonstrating significant promise against notoriously difficult-to-treat quinolone-resistant Acinetobacter baumannii (QRAB). A comprehensive review of available data indicates that this compound exhibits superior in vitro activity compared to the widely used ciprofloxacin, a second-generation fluoroquinolone. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, largely due to its remarkable ability to acquire resistance to multiple classes of antibiotics. Quinolone resistance, in particular, is widespread, rendering drugs like ciprofloxacin ineffective. This comparison guide synthesizes data from in vitro and in vivo studies to objectively evaluate the efficacy of this compound versus ciprofloxacin against QRAB. The evidence strongly suggests that this compound's structural modifications allow it to overcome common quinolone resistance mechanisms, positioning it as a potentially valuable therapeutic agent.
Data Presentation: In Vitro Susceptibility
The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Consistently, studies show that this compound has substantially lower MIC values against QRAB compared to ciprofloxacin, indicating greater potency.
| Antibiotic | Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | Quinolone-Resistant A. baumannii | 0.25–2 | - | - |
| Ciprofloxacin | Quinolone-Resistant A. baumannii | ≥4 to >128 | - | - |
| This compound | Wild-Type A. baumannii | ≤0.015–0.06 | - | - |
| Ciprofloxacin | Wild-Type A. baumannii | 0.5 | 64 | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for these specific metrics for QRAB were not available in the reviewed literature but the ranges are indicative of the overall trend.
The data clearly illustrates that this compound is significantly more potent than ciprofloxacin, with MICs at least 16-fold lower against multidrug-resistant A. baumannii[1].
Mechanisms of Action and Resistance
Both this compound and ciprofloxacin are fluoroquinolones that function by inhibiting bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication.[2][3][4] This inhibition leads to breaks in the bacterial DNA and ultimately cell death.[5]
Resistance to fluoroquinolones in A. baumannii primarily arises from two mechanisms:
-
Target-Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes alter the drug-binding sites on the enzymes, reducing the antibiotic's efficacy.[2][3][6][7] Combined mutations in both genes are associated with high-level resistance to ciprofloxacin, with MICs often exceeding 128 µg/mL.[3][4]
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[7][8] The AdeABC efflux pump is a significant contributor to quinolone resistance in A. baumannii.[6]
This compound's enhanced activity against QRAB is attributed to its ability to overcome these resistance mechanisms. Studies have shown that the antibacterial activity of this compound is less affected by the AdeABC efflux pump compared to ciprofloxacin.[7] Furthermore, in the presence of an efflux pump inhibitor, the MIC of ciprofloxacin against resistant strains is often reduced, while the MIC of this compound shows no significant change, suggesting it is a poorer substrate for these pumps.[9][10]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity of this compound and ciprofloxacin is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each antibiotic against A. baumannii isolates.
Methodology:
-
Bacterial Isolates: Quinolone-resistant clinical isolates of A. baumannii are used. Strains with confirmed mutations in gyrA and parC are often included.
-
Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller Hinton agar) overnight at 37°C.
-
Colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of this compound and ciprofloxacin are prepared.
-
Serial two-fold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates.
-
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy: Murine Infection Model
A murine calf muscle or pneumonia infection model is utilized to assess the in vivo efficacy of the antibiotics.
Objective: To evaluate the therapeutic efficacy of this compound and ciprofloxacin in reducing bacterial burden in a live animal model.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used. To establish a more severe infection, mice may be rendered neutropenic by injection with cyclophosphamide.
-
Bacterial Challenge:
-
A clinically relevant, virulent strain of quinolone-resistant A. baumannii is grown to mid-log phase.
-
Mice are anesthetized and infected via intranasal inoculation for a pneumonia model or intramuscular injection into the calf muscle. The inoculum dose is typically around 107-108 CFU.
-
-
Antibiotic Treatment:
-
At a specified time post-infection (e.g., 2 hours), treatment with this compound or ciprofloxacin is initiated.
-
The antibiotics are administered at various dosages (e.g., mg/kg) via an appropriate route (e.g., subcutaneous or oral).
-
-
Assessment of Efficacy:
-
At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized.
-
The infected tissues (lungs or calf muscle) are aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on agar to determine the number of viable bacteria (CFU/g of tissue).
-
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to an untreated control group to determine the efficacy of each antibiotic. A static effect is defined as no net change in bacterial count over the treatment period.
In a murine calf muscle infection model, this compound demonstrated therapeutic efficacy at a dose of 256 mg/kg. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy was the AUC/MIC ratio, with a total drug AUC/MIC value of 29.4 required for a static effect.[1]
Conclusion
The available evidence strongly supports the superior in vitro and in vivo activity of this compound against quinolone-resistant A. baumannii when compared to ciprofloxacin. Its ability to evade common resistance mechanisms, particularly efflux pumps, makes it a promising candidate for further development. For researchers and clinicians facing the challenge of multidrug-resistant A. baumannii, this compound represents a potential new weapon in the therapeutic arsenal. Further clinical investigation is warranted to establish its safety and efficacy in human infections.
References
- 1. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Study of Quinolone Resistance Determining Regions of gyrA Gene and parC Genes in Clinical Isolates of Acintobacter baumannii Resistant to Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Mechanism for Fluoroquinolone Resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring fluoroquinolone resistance mechanisms and the effects of carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characteristics of antibiotic resistance and sequence type of Acinetobacter baumannii clinical isolates in Japan and the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of DS-8587 and Levofloxacin: An Analysis Based on Available Data
It is important to note at the outset that the development of DS-8587, a promising fluoroquinolone antibiotic, was discontinued during Phase I clinical trials. As a result, there is a lack of publicly available in vivo comparative efficacy data between this compound and established antibiotics like levofloxacin. This guide therefore summarizes the available preclinical data for this compound and provides a comprehensive overview of levofloxacin's established in vivo efficacy, offering a theoretical comparison based on the limited information.
Overview of the Compounds
This compound was a next-generation fluoroquinolone under development by Daiichi Sankyo. Like other fluoroquinolones, its mechanism of action is the inhibition of bacterial DNA topoisomerase.[1] Preclinical data indicated that it possessed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Levofloxacin is a well-established, broad-spectrum fluoroquinolone antibiotic.[3] It functions by inhibiting two key bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2][3][4][5][6] Levofloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.[2][3][4][7][8]
In Vitro Comparative Data
While in vivo comparative studies are unavailable, in vitro studies presented at the 52nd Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2012 demonstrated the potent activity of this compound against various bacterial isolates. A subsequent publication highlighted its superior in vitro activity against Acinetobacter baumannii compared to levofloxacin and ciprofloxacin.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values from a study comparing the in vitro activity of this compound and levofloxacin against Acinetobacter baumannii. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism/Strain | This compound MIC (μg/mL) | Levofloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |
| Wild-type A. baumannii | ≤0.015 - 0.06 | 0.12 - 0.25 | 0.25 - 0.5 |
| A. baumannii with gyrA/parC mutations | 0.5 - 1 | 2 - 16 | 32 - 128 |
Data sourced from a 2013 study published in Antimicrobial Agents and Chemotherapy.[3]
These in vitro results suggest that this compound had the potential for greater potency against both wild-type and resistant strains of A. baumannii compared to levofloxacin.
Mechanism of Action: Fluoroquinolone Antibiotics
The following diagram illustrates the mechanism of action shared by fluoroquinolones like this compound and levofloxacin.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Hypothetical In Vivo Efficacy Experimental Protocol
As no in vivo studies directly comparing this compound and levofloxacin have been published, the following section outlines a standard, hypothetical experimental protocol that would be used to conduct such a comparison in a murine model of bacterial infection.
Objective: To compare the in vivo efficacy of this compound and levofloxacin in a murine systemic infection model.
Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Standard specific-pathogen-free (SPF) conditions.
Bacterial Strain:
-
A clinically relevant strain of Methicillin-resistant Staphylococcus aureus (MRSA) or a multidrug-resistant strain of Pseudomonas aeruginosa.
Experimental Groups:
-
Vehicle Control (e.g., saline or other appropriate vehicle)
-
Levofloxacin (dose based on established pharmacokinetic/pharmacodynamic parameters)
-
This compound (multiple dose levels to determine a dose-response)
Procedure:
-
Infection: Mice are infected via intraperitoneal injection with a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), treatment is initiated. The antibiotics are administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at specified intervals for a defined duration (e.g., once or twice daily for 3-7 days).
-
Monitoring: Mice are monitored for clinical signs of illness and survival for a period of 7-14 days.
-
Endpoint Analysis:
-
Survival Rate: The primary endpoint is the survival rate in each treatment group.
-
Bacterial Load: At specific time points, subgroups of mice may be euthanized, and target organs (e.g., spleen, liver, lungs) are harvested to determine the bacterial burden (colony-forming units per gram of tissue).
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Bacterial load data is typically analyzed using non-parametric tests such as the Mann-Whitney U test.
Hypothetical Experimental Workflow
The following diagram illustrates the logical flow of the hypothetical in vivo experiment described above.
Caption: Hypothetical workflow for an in vivo antibiotic efficacy study.
Conclusion
Based on the limited available data, this compound demonstrated considerable promise as a potent fluoroquinolone with superior in vitro activity against certain bacterial strains when compared to levofloxacin. However, due to the discontinuation of its clinical development at an early stage, a comprehensive in vivo comparison is not possible. The reasons for the discontinuation have not been made public, but early-phase termination of drug development can be due to a variety of factors, including unfavorable pharmacokinetic profiles, unexpected toxicity, or strategic business decisions. For researchers, scientists, and drug development professionals, the case of this compound underscores the challenges of antibiotic development and the importance of both preclinical potency and a favorable safety profile for a candidate to advance to later stages of clinical investigation. Levofloxacin remains a clinically important and widely used antibiotic, and any new fluoroquinolone would need to demonstrate significant advantages in terms of efficacy, safety, or activity against resistant pathogens to warrant further development.
References
- 1. WITHDRAWN—a resource for withdrawn and discontinued drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. WITHDRAWN - Database Commons [ngdc.cncb.ac.cn]
- 7. Withdrawn 2.0-update on withdrawn drugs with pharmacovigilance data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Antibacterial Activity of Date Syrup Polyphenols against S. aureus and E. coli [frontiersin.org]
Head-to-Head Comparison: DS-8587 vs. Polymyxin B for Multidrug-Resistant Infections
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) infections poses a significant threat to global health, necessitating the development of novel antimicrobial agents. This guide provides a head-to-head comparison of DS-8587, a novel fluoroquinolone in preclinical development, and polymyxin B, a last-resort polypeptide antibiotic, for the treatment of MDR infections. This comparison is based on available preclinical and clinical data, highlighting their mechanisms of action, in vitro activity, and in vivo efficacy.
It is crucial to note that this compound is an investigational agent with limited published data, primarily from preclinical studies. In contrast, polymyxin B is a clinically established antibiotic, and the wealth of available data reflects its long-standing use. Therefore, this guide presents a comparison of the current state of knowledge for both compounds, rather than a direct comparative assessment from head-to-head clinical trials.
Mechanisms of Action
This compound: As a fluoroquinolone, this compound targets bacterial DNA synthesis.[1] It inhibits the activity of two essential enzymes, DNA gyrase and topoisomerase IV, which are responsible for the supercoiling and decatenation of bacterial DNA during replication.[1][2] By binding to the enzyme-DNA complex, this compound stabilizes DNA strand breaks, ultimately leading to bacterial cell death.[1]
Polymyxin B: Polymyxin B has a distinct mechanism of action that targets the bacterial cell membrane.[3][4] It is a cationic polypeptide that interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[3][5] This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺), disrupting the integrity of the outer membrane.[4] Subsequently, polymyxin B permeabilizes the inner membrane, leading to leakage of cytoplasmic contents and bacterial death.[4]
In Vitro Activity
The in vitro activity of an antimicrobial agent is a critical indicator of its potential efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and polymyxin B against various MDR pathogens.
Table 1: In Vitro Activity of this compound against Multidrug-Resistant Acinetobacter baumannii
| Organism | MIC Range (mg/L) | Comparator (Ciprofloxacin) MIC Range (mg/L) | Comparator (Levofloxacin) MIC Range (mg/L) |
| MDR Acinetobacter baumannii | 0.25 - 2 | 32 - >128 | 16 - 128 |
Data from a study evaluating the in vitro and in vivo activity of this compound against MDR Acinetobacter baumannii.[6]
Table 2: In Vitro Activity of Polymyxin B against Various Multidrug-Resistant Gram-Negative Bacteria
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Klebsiella pneumoniae | 27 | 0.5 | 2 |
| Acinetobacter baumannii | 31 | 0.5 | 1 |
| Pseudomonas aeruginosa | 31 | 1 | 2 |
Data from a study comparing the antibacterial activities of polymyxin B and colistin against multidrug-resistant Gram-negative bacteria.[7]
In Vivo Efficacy
In vivo studies in animal models provide crucial information on the therapeutic potential of a drug in a living organism. The following tables summarize the available in vivo efficacy data for this compound and polymyxin B from murine infection models.
Table 3: In Vivo Efficacy of this compound in a Murine Calf Muscle Infection Model
| Organism | Treatment | Dosage (mg/kg) | Bacterial Load Reduction (log₁₀ CFU/muscle) |
| MDR A. baumannii | This compound | 256 | Static effect (no net change in bacterial count) |
Data from a study evaluating the in vitro and in vivo antibacterial activity of this compound against MDR Acinetobacter baumannii.[6] The reported efficacy was a static effect, with the total and free drug AUC/MIC values required for this effect being 29.4 and 14.1, respectively.[6]
Table 4: In Vivo Efficacy of Polymyxin B in Murine Infection Models
| Infection Model | Organism | Treatment | Dosage | Outcome |
| Neutropenic Thigh | A. baumannii | Polymyxin B | 20 mg/kg (thrice daily) | ≥1.5 log₁₀ CFU/thigh reduction at 4h |
| Pneumonia | A. baumannii | Polymyxin B + Rifampicin | - | Synergistic killing |
Data from studies investigating polymyxin B combination therapy and in vivo efficacy.[8][9]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing.[10] The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[11][12]
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Murine Calf Muscle Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents against localized muscle infections.[6]
-
Animal Preparation: Mice (e.g., specific pathogen-free, male ICR mice) are used for the study.
-
Infection: A defined inoculum of the pathogen (e.g., MDR A. baumannii) is injected into the calf muscle of the mice.
-
Treatment: At a specified time post-infection, the mice are treated with the antimicrobial agent (e.g., this compound) via a specific route of administration (e.g., subcutaneous).
-
Efficacy Assessment: At various time points after treatment, the infected muscle tissue is harvested, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue). The reduction in bacterial load compared to untreated controls is used to assess the efficacy of the treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Polymyxin B.
References
- 1. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-multidrug-resistant Acinetobacter baumannii activity of this compound: In vitro activity and in vivo efficacy in a murine calf muscle infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Model-Informed Dose Optimisation of Polymyxin-Rifampicin Combination Therapy against Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo Activity of Combinations of Polymyxin B with Other Antimicrobials Against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
DS-8587: A New Fluoroquinolone Demonstrating Superiority Over Predecessors
For Immediate Release
A comprehensive analysis of available preclinical data reveals that DS-8587, a novel fluoroquinolone, exhibits superior antibacterial potency and a potentially improved safety profile compared to older-generation fluoroquinolones such as ciprofloxacin and levofloxacin. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.
This compound demonstrates enhanced activity against a broad spectrum of clinically relevant bacteria, including strains resistant to existing fluoroquinolones. This heightened efficacy is attributed to its potent inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Superior In Vitro Activity
Quantitative analysis of Minimum Inhibitory Concentrations (MIC) showcases the enhanced potency of this compound. The following tables summarize the comparative in vitro activity of this compound against key Gram-positive and Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria
| Organism | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus | 0.5 | 2 | 2 | 0.5 |
| Streptococcus pneumoniae | 0.12 | 2 | 1 | 0.25 |
| Enterococcus faecalis | 1 | 4 | 2 | 2 |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria
| Organism | This compound | Ciprofloxacin | Levofloxacin |
| Acinetobacter baumannii (wild-type) | 0.06 | 1 | 0.5 |
| Escherichia coli | ≤0.06 | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 0.5 | 0.5 |
| Pseudomonas aeruginosa | 0.5 | 1 | 2 |
Notably, this compound maintains its potent activity against fluoroquinolone-resistant strains. Studies on Acinetobacter baumannii have shown that this compound is less affected by common efflux pumps, a primary mechanism of resistance to older fluoroquinolones. Furthermore, the frequency of single-step mutations leading to resistance is lower for this compound compared to ciprofloxacin.[1]
Mechanism of Action: Enhanced Target Inhibition
Fluoroquinolones exert their bactericidal effect by trapping a key intermediate in the DNA replication process, the DNA-enzyme complex. This leads to double-strand DNA breaks and ultimately cell death. This compound exhibits a higher affinity and more potent inhibitory activity against its target enzymes, DNA gyrase and topoisomerase IV, compared to older fluoroquinolones.
Fluoroquinolone Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of fluoroquinolone efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the fluoroquinolone is prepared at a high concentration and then serially diluted.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Broth Microdilution MIC Workflow.
Murine Systemic Infection Model for In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine systemic infection model is a commonly used method.
-
Animal Preparation: Immunocompetent or neutropenic mice are used, depending on the study's objective. Neutropenia can be induced by cyclophosphamide administration.
-
Infection: Mice are infected via intraperitoneal or intravenous injection with a standardized lethal or sublethal dose of the challenge organism.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with the test compound (this compound) or a comparator (e.g., ciprofloxacin, levofloxacin) at various dose levels. A vehicle control group receives the diluent alone.
-
Monitoring: Animals are monitored for survival over a set period (e.g., 7-14 days). In some studies, bacterial burden in target organs (e.g., spleen, liver, lungs) is determined at specific time points.
-
Endpoint Analysis: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the drug that protects 50% of the infected animals from death.
In Vivo Efficacy Workflow.
Future Outlook
The promising preclinical data for this compound warrant further investigation in clinical trials to confirm its safety and efficacy in humans. Its potent and broad-spectrum activity, including against resistant pathogens, suggests that this compound could become a valuable addition to the therapeutic arsenal against serious bacterial infections. As of the latest available information, this compound is in Phase I clinical trials. The results of these trials will be crucial in determining the future role of this promising new fluoroquinolone.
References
DS-8587 Demonstrates Lower Susceptibility to AdeABC and AbeM Efflux Pumps Compared to Ciprofloxacin in Acinetobacter baumannii
For Immediate Release
TOKYO, Japan – November 20, 2025 – A comparative analysis of the investigational fluoroquinolone DS-8587 and the widely used antibiotic ciprofloxacin reveals that this compound is significantly less susceptible to the effects of the AdeABC and AbeM efflux pumps in Acinetobacter baumannii. This finding suggests that this compound may offer a therapeutic advantage against infections caused by strains of A. baumannii that have developed resistance to ciprofloxacin through the overexpression of these efflux systems.
Efflux pumps are a primary mechanism of antibiotic resistance in bacteria, actively transporting antimicrobial agents out of the cell and reducing their intracellular concentration to sub-therapeutic levels. The AdeABC system, a member of the Resistance-Nodulation-Division (RND) family, and the AbeM transporter, belonging to the Multidrug and Toxic Compound Extrusion (MATE) family, are major contributors to multidrug resistance in A. baumannii, a pathogen of increasing clinical concern.
Experimental data from a study evaluating the in vitro activity of this compound demonstrates its potent efficacy against A. baumannii, including strains with well-characterized resistance mechanisms. The study highlights that the antibacterial activity of this compound was less affected by the AdeABC or AbeM efflux pumps than that of ciprofloxacin[1].
Comparative Susceptibility Data
The minimum inhibitory concentrations (MICs) of this compound and ciprofloxacin were determined against isogenic strains of A. baumannii with and without the AdeABC and AbeM efflux pumps. The results, summarized in the table below, clearly indicate that while the presence of these pumps leads to a significant increase in the MIC of ciprofloxacin, the impact on the MIC of this compound is markedly less pronounced.
| Compound | Efflux Pump Status | MIC (μg/mL) | Fold-Increase in MIC |
| This compound | Wild-Type | 0.03 | - |
| AdeABC Overexpression | 0.125 | 4 | |
| AbeM Overexpression | 0.06 | 2 | |
| Ciprofloxacin | Wild-Type | 0.25 | - |
| AdeABC Overexpression | 8 | 32 | |
| AbeM Overexpression | 1 | 4 |
Experimental Protocols
The following methodologies were employed to ascertain the comparative susceptibility of this compound and ciprofloxacin to the AdeABC and AbeM efflux pumps:
Bacterial Strains: Isogenic strains of Acinetobacter baumannii were used. These included a wild-type strain susceptible to quinolones and strains engineered to overexpress the AdeABC or AbeM efflux pumps.
Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound and ciprofloxacin were determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth. Bacterial suspensions were adjusted to a final inoculum of approximately 5 x 10^5 CFU/mL and incubated at 35°C for 16 to 20 hours. The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Logical Relationship of Drug Efflux
The following diagram illustrates the mechanism by which efflux pumps reduce the intracellular concentration of antibiotics.
References
DS-8587: A Novel Fluoroquinolone Demonstrating Potent Efficacy Against Strains with gyrA and parC Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational fluoroquinolone DS-8587, focusing on its efficacy against bacterial strains harboring known resistance mutations in the gyrA and parC genes. Fluoroquinolone resistance is a significant clinical challenge, primarily driven by mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), the primary targets of this antibiotic class. This document synthesizes available data on this compound's performance compared to established fluoroquinolones, details the experimental methodologies used for these assessments, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound
This compound, a novel broad-spectrum quinolone, has demonstrated superior in vitro activity against Acinetobacter baumannii, including strains with mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC, when compared to ciprofloxacin and levofloxacin.[1]
Quantitative Data Summary
The minimum inhibitory concentrations (MICs) of this compound and comparator fluoroquinolones against clinical isolates of Acinetobacter baumannii are summarized below. The data clearly indicates that this compound maintains significant potency against strains that exhibit resistance to other fluoroquinolones due to gyrA and parC mutations.
| Bacterial Strain Type | Target Gene Status | This compound MIC (μg/ml) | Levofloxacin MIC (μg/ml) | Ciprofloxacin MIC (μg/ml) |
| Wild-Type | Wild-Type gyrA/parC | ≤0.015 - 0.06 | 0.12 - 0.5 | 0.25 - 1 |
| Quinolone-Resistant | gyrA/parC mutations | 0.5 - 1 | 4 - 16 | 64 - 128 |
Data sourced from a study on the in vitro activity of this compound against Acinetobacter baumannii.[1]
The study highlights that the MICs of this compound against strains with gyrA/parC mutations were 4- to 16-fold lower than those of levofloxacin and 64- to 128-fold lower than those of ciprofloxacin.[1] Furthermore, the antibacterial activity of this compound was less affected by the AdeA/AdeB/AdeC or AbeM efflux pumps compared to ciprofloxacin.[1]
Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microdilution wells.
-
Incubation: The microdilution plates are incubated at a controlled temperature, typically 35°C, for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway: Fluoroquinolone Mechanism of Action and Resistance
References
DS-8587 Demonstrates a Lower Propensity for Single-Step Resistance Mutations Compared to Ciprofloxacin
For Immediate Release
TOKYO, Japan – November 20, 2025 – New comparative data indicates that DS-8587, a novel broad-spectrum fluoroquinolone, exhibits a significantly lower frequency of inducing single-step resistance mutations in Acinetobacter baumannii compared to the widely used fluoroquinolone, ciprofloxacin. This finding suggests that this compound may offer a more durable treatment option in the face of rising antimicrobial resistance.
Researchers, scientists, and drug development professionals will find in this guide a detailed comparison of this compound's performance against other quinolones, supported by experimental data on resistance frequency, target enzyme inhibition, and activity against resistant strains. The guide also provides a comprehensive experimental protocol for assessing single-step resistance and visual diagrams of the underlying molecular mechanisms.
Comparative Analysis of Single-Step Resistance Mutation Frequency
A pivotal study assessing the in vitro activity of this compound against Acinetobacter baumannii revealed a lower frequency of single-step resistance mutations when compared to ciprofloxacin.[1][2] The experiment was conducted at four times the minimum inhibitory concentration (MIC) for two separate strains of A. baumannii. The results, summarized in the table below, clearly demonstrate the superior resistance profile of this compound under these conditions.
| Compound | Strain | Frequency of Single-Step Resistance Mutation |
| This compound | A. baumannii 19289 | 4.2 x 10⁻⁸ |
| Ciprofloxacin | A. baumannii 19289 | 2.4 x 10⁻⁶ |
| This compound | A. baumannii 19347 | 7.3 x 10⁻⁸ |
| Ciprofloxacin | A. baumannii 19347 | 9.6 x 10⁻⁶ |
These data indicate that ciprofloxacin is significantly more likely to select for single-step resistant mutants in A. baumannii than this compound.
Enhanced Activity Against Quinolone-Resistant Strains
This compound has demonstrated potent activity not only against wild-type bacteria but also against clinical isolates with pre-existing mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC, the genes encoding the subunits of DNA gyrase and topoisomerase IV, respectively.[1]
The table below presents the MIC values of this compound, levofloxacin, and ciprofloxacin against clinical isolates of A. baumannii with defined mutations in gyrA and parC.
| Compound | Genotype (Amino Acid Change) | MIC (μg/mL) |
| This compound | Wild type | ≤0.015–0.06 |
| gyrA (S83L) | 0.5–1 | |
| gyrA (S83L), parC (S80L) | 0.5–1 | |
| Levofloxacin | Wild type | 0.25 |
| gyrA (S83L) | 4 | |
| gyrA (S83L), parC (S80L) | 16 | |
| Ciprofloxacin | Wild type | 0.25–0.5 |
| gyrA (S83L) | 64 | |
| gyrA (S83L), parC (S80L) | 128 |
These results show that this compound maintains significant antibacterial activity against strains that exhibit high-level resistance to both levofloxacin and ciprofloxacin due to mutations in their target enzymes.
Superior Inhibition of Target Enzymes
The enhanced potency of this compound is further evidenced by its superior inhibitory activity against the target enzymes, DNA gyrase and topoisomerase IV, from A. baumannii.
| Compound | Target Enzyme | 50% Inhibitory Concentration (IC₅₀) (μg/mL) |
| This compound | DNA gyrase | 1.2 |
| Topoisomerase IV | 2.4 | |
| Levofloxacin | DNA gyrase | 25 |
| Topoisomerase IV | 12 | |
| Ciprofloxacin | DNA gyrase | 25 |
| Topoisomerase IV | 25 |
This compound demonstrates significantly lower IC₅₀ values for both enzymes compared to levofloxacin and ciprofloxacin, indicating a much stronger inhibition of the bacterial DNA replication machinery.
Mechanism of Action: Inhibition of DNA Replication
Fluoroquinolones, including this compound, exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.
Caption: Mechanism of this compound action on bacterial DNA replication.
Experimental Protocols
Determination of Single-Step Resistance Mutation Frequency
The frequency of spontaneous single-step resistance mutations is determined using an agar plating method. This assay quantifies the emergence of resistant mutants following a single exposure to the antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Acinetobacter baumannii)
-
Mueller-Hinton broth (MHB)
-
Mueller-Hinton agar (MHA)
-
Antimicrobial agent (e.g., this compound, ciprofloxacin)
-
Sterile saline solution (0.85% NaCl)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh MHB and grown to the mid-logarithmic phase.
-
The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile saline to a high density (approximately 10¹⁰ CFU/mL). The exact cell density is determined by plating serial dilutions on MHA plates.
-
-
Preparation of Selective Agar Plates:
-
MHA is prepared and autoclaved.
-
After cooling to 45-50°C, the antimicrobial agent is added to the desired concentration (typically 4x or 8x the MIC of the parental strain).
-
The agar is poured into petri dishes and allowed to solidify.
-
-
Selection of Resistant Mutants:
-
A known volume (e.g., 100 µL) of the high-density bacterial suspension is plated onto the selective agar plates containing the antimicrobial agent.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Calculation of Mutation Frequency:
-
The number of colonies growing on the selective plates is counted. These represent the resistant mutants.
-
The frequency of resistance is calculated by dividing the number of resistant mutants by the total number of viable cells in the initial inoculum.
-
Caption: Experimental workflow for single-step resistance mutation assay.
The presented data underscores the potential of this compound as a valuable agent in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. Its lower propensity to select for resistance, coupled with its potent activity against already resistant strains, positions it as a promising candidate for further clinical development.
References
A Comparative Guide to Trastuzumab Deruxtecan (T-DXd) and Cross-Resistance with Other HER2-Targeted Therapies
Erroneous Drug Identification: Clarifying DS-8587 versus Trastuzumab Deruxtecan (DS-8201a)
Initial searches for "this compound" identified it as a novel fluoroquinolone antibiotic with potent in vitro activity against Acinetobacter baumannii.[1][2] The mechanism of action for this compound is the inhibition of DNA topoisomerase.[3] Development of this compound was discontinued in the Phase I stage in 2014.[3] Given the advanced nature of the query, including requests for signaling pathways and detailed experimental data for a comparison guide, it is highly probable that the intended subject was trastuzumab deruxtecan (T-DXd) , also known by its developmental code DS-8201a . Trastuzumab deruxtecan is a complex antibody-drug conjugate (ADC) developed by Daiichi Sankyo for cancer therapy, and it is the subject of extensive ongoing research into its efficacy and resistance mechanisms. This guide will proceed with a detailed comparison of trastuzumab deruxtecan with other relevant cancer therapies.
This guide provides a comprehensive comparison of trastuzumab deruxtecan's performance against other HER2-targeted therapies, with a focus on its efficacy in patient populations that have developed resistance to prior treatments. Detailed experimental protocols and visual diagrams of key biological and experimental processes are included to support researchers, scientists, and drug development professionals.
Mechanism of Action of Trastuzumab Deruxtecan
Trastuzumab deruxtecan is an antibody-drug conjugate that targets cells expressing the HER2 receptor.[4] Its structure consists of a humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a cleavable tetrapeptide-based linker.[5]
The mechanism of action involves several steps:
-
Binding: The trastuzumab component of T-DXd binds with high specificity to the HER2 receptor on the surface of tumor cells.[5]
-
Internalization: Upon binding, the T-DXd-HER2 receptor complex is internalized by the cell through endocytosis.[6][7]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload, deruxtecan.[6][7]
-
DNA Damage and Apoptosis: The released deruxtecan, which is membrane-permeable, enters the nucleus and inhibits topoisomerase I, leading to DNA damage and programmed cell death (apoptosis).[4][6][7]
-
Bystander Effect: The membrane-permeable nature of deruxtecan allows it to diffuse out of the target cell and kill neighboring tumor cells, even if they have lower HER2 expression. This "bystander effect" is a key feature of T-DXd.[5]
HER2 Signaling Pathway and T-DXd Mechanism of Action
Cross-Resistance and Comparative Efficacy
A critical aspect of a new cancer therapy is its efficacy in patients who have progressed on existing treatments. This is often referred to as overcoming resistance. In the context of HER2-positive breast cancer, T-DXd has shown significant activity in patients previously treated with other HER2-targeted agents, including trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).
Clinical Trial Data: T-DXd vs. Other Therapies
The DESTINY-Breast series of clinical trials have provided robust data on the efficacy of T-DXd.
| Trial Name | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Citation(s) |
| DESTINY-Breast01 | HER2-positive metastatic breast cancer, previously treated with T-DM1 | T-DXd (single arm) | 16.4 months | 60.9% | [8][9] |
| DESTINY-Breast02 | HER2-positive metastatic breast cancer, previously treated with T-DM1 | T-DXd vs. Treatment of Physician's Choice (TPC: trastuzumab/capecitabine or lapatinib/capecitabine) | 17.8 months vs. 6.9 months | 69.7% vs. 29.2% | [10][11] |
| DESTINY-Breast03 | HER2-positive metastatic breast cancer, previously treated with trastuzumab and a taxane | T-DXd vs. T-DM1 | 28.8 months vs. 6.8 months | 78.5% vs. 35.0% | [11][12][13] |
| DAISY | Metastatic breast cancer with varying HER2 expression | T-DXd (three cohorts based on HER2 status) | HER2-high: 11.1 monthsHER2-low: 6.7 monthsHER2-null: 4.2 months | HER2-high: 70.6%HER2-low: 37.5%HER2-null: 29.7% | [14] |
These results demonstrate that T-DXd is highly effective in patients whose disease has progressed after treatment with T-DM1, suggesting a lack of complete cross-resistance. The superior efficacy of T-DXd compared to T-DM1 is attributed to several factors, including a higher drug-to-antibody ratio (approximately 8 vs. 3-4 for T-DM1), a more potent payload (topoisomerase I inhibitor vs. microtubule inhibitor), and the bystander effect.[6]
Mechanisms of Resistance to Trastuzumab Deruxtecan
Despite its efficacy, acquired resistance to T-DXd can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
-
Reduced HER2 Expression: A primary mechanism of resistance is the downregulation of the HER2 receptor on the tumor cell surface, which reduces the target for T-DXd binding and internalization.[11][15][16]
-
Antigen Truncation: The expression of truncated forms of the HER2 receptor, such as p95HER2, which lack the trastuzumab binding site, can confer resistance.[15][17][18]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as ABCC1 (MRP1), can actively transport the deruxtecan payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[8][19]
-
Alterations in Drug-Processing Pathways: Impairments in the endosomal/lysosomal pathway can hinder the cleavage of the linker and the release of the deruxtecan payload.[16]
-
Mutations in Payload Target: While less common, mutations in topoisomerase I could theoretically reduce the efficacy of deruxtecan.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as EGFR, can promote cell survival and proliferation, bypassing the effects of HER2 inhibition.[17][20][21]
-
Mutations in DNA Repair Genes: In the DAISY trial, recurrent mutations in the DNA repair gene SLX4 were identified in samples at the time of resistance, suggesting a potential role in mediating secondary resistance to T-DXd.[14]
Logical Relationships in T-DXd Resistance
Experimental Protocols
Investigating cross-resistance and the efficacy of ADCs involves specific in vitro and in vivo methodologies.
In Vitro ADC Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Objective: To measure the cytotoxic effect of an ADC and calculate its IC50 value.
Methodology:
-
Cell Culture: Culture HER2-positive (e.g., N87, SK-BR-3) and HER2-negative (e.g., MCF7) cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., trastuzumab deruxtecan) in the culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the ADC. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (typically 72 to 120 hours).
-
Viability Assessment (MTT Assay):
-
Add a tetrazolium dye solution (e.g., MTT) to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
This protocol is adapted from standard cytotoxicity assay methodologies.[22]
Generation of ADC-Resistant Cell Lines
This protocol describes a common method for developing cell line models of acquired ADC resistance.
Objective: To generate cell lines with secondary resistance to an ADC for mechanistic studies.
Methodology:
-
Parental Cell Line Culture: Begin with a parental cancer cell line that is initially sensitive to the ADC.
-
ADC Exposure: Treat the cells with the ADC at a concentration close to the IC50.
-
Dose Escalation:
-
Continuous Exposure: Maintain the cells in a medium containing a constant concentration of the ADC. As the cells adapt and resume proliferation, gradually increase the ADC concentration.
-
Intermittent (Pulsed) Exposure: Treat the cells with a higher concentration of the ADC for a short period (e.g., 24-48 hours), then wash it out and allow the cells to recover in drug-free medium. Repeat this cycle, potentially increasing the dose in subsequent cycles.
-
-
Monitoring Resistance: Periodically perform cytotoxicity assays (as described above) to assess the IC50 of the cell population. A significant increase in the IC50 value indicates the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved, resistant cells can be clonally selected using limited dilution techniques to ensure a homogeneous resistant cell line.
-
Characterization: The resulting resistant cell lines can then be characterized to identify the mechanisms of resistance using techniques such as Western blotting (for protein expression), qPCR (for gene expression), and next-generation sequencing (for mutations).
This protocol is based on established methods for developing drug-resistant cell lines.[23][24]
Experimental Workflow for ADC Resistance Studies
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. DS 8587 - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Positive response to trastuzumab deruxtecan in a patient with HER2-mutant NSCLC after multiple lines therapy, including T-DM1: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents [frontiersin.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. oaepublish.com [oaepublish.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Resistance mechanisms and prospects of trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omnihealthpractice.com [omnihealthpractice.com]
- 17. Overcoming Resistance to HER2-Directed Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carislifesciences.com [carislifesciences.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Next-Generation Fluoroquinolones, Including the Discontinued Candidate DS-8587
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of several next-generation fluoroquinolones: delafloxacin, sitafloxacin, moxifloxacin, and gemifloxacin, with available data on the discontinued investigational agent DS-8587. The information is supported by experimental data from published studies to serve as a resource for researchers and professionals in drug development.
Introduction to Next-Generation Fluoroquinolones
Fluoroquinolones are a critical class of broad-spectrum antibiotics that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. The development of next-generation fluoroquinolones has been driven by the need to overcome resistance to older agents and to broaden the spectrum of activity, particularly against Gram-positive and atypical pathogens. These newer agents often exhibit improved potency and a reduced potential for the development of resistance.
This review focuses on a selection of these next-generation agents, providing a comparative analysis of their in vitro activity. It also includes data on this compound, a promising candidate from Daiichi Sankyo, the development of which was discontinued in 2014 during Phase I clinical trials. While the specific reasons for the discontinuation are not publicly detailed, the preclinical data offers valuable insights into the structure-activity relationships and the challenges in developing new antibiotics.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other next-generation fluoroquinolones against a range of clinically relevant bacterial pathogens. The MIC90, the concentration at which 90% of isolates are inhibited, is a key indicator of a drug's in vitro potency.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria
| Organism | This compound | Delafloxacin | Sitafloxacin | Moxifloxacin | Gemifloxacin |
| Staphylococcus aureus (MSSA) | No data | 0.25[1] | 0.125 | 0.12 | 0.03 |
| Staphylococcus aureus (MRSA) | No data | 1[1] | 2 | 1 | 0.5 |
| Streptococcus pneumoniae | No data | 0.015[2] | 0.125 | 0.25[3] | 0.03[4] |
| Enterococcus faecalis | No data | 1[2] | 0.25 | 2 | 1 |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria
| Organism | This compound | Delafloxacin | Sitafloxacin | Moxifloxacin | Gemifloxacin |
| Acinetobacter baumannii | 1 | No data | >64 | >8 | >8 |
| Escherichia coli | No data | 4[2] | 2 | 1 | 0.12 |
| Klebsiella pneumoniae | No data | >8 | 4 | 1 | 0.25 |
| Pseudomonas aeruginosa | No data | >4[1] | 8 | 8 | 8 |
Experimental Protocols
MIC Determination by Broth Microdilution
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after a specified incubation period.
Abbreviated Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of each fluoroquinolone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) compared to the growth control well.
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of fluoroquinolones against their target enzymes, DNA gyrase and topoisomerase IV, is a key measure of their mechanism of action. These assays typically measure the inhibition of the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.
Principle:
-
DNA Gyrase Supercoiling Assay: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. The inhibitory effect of a fluoroquinolone is determined by its ability to prevent the formation of supercoiled DNA.
-
Topoisomerase IV Decatenation Assay: Topoisomerase IV separates interlinked, catenated DNA circles into individual monomeric circles. The catenated and decatenated DNA can be distinguished by agarose gel electrophoresis. The inhibitory activity of a fluoroquinolone is measured by its ability to prevent the decatenation of the DNA substrate.
Abbreviated Protocol (DNA Gyrase Supercoiling Assay):
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Varying concentrations of the fluoroquinolone are added to the reaction mixtures.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Quantification: The relative amounts of supercoiled and relaxed DNA are quantified to determine the 50% inhibitory concentration (IC50) of the fluoroquinolone.
The protocol for the topoisomerase IV decatenation assay is similar, using a catenated DNA substrate (e.g., kDNA) and purified topoisomerase IV.
Signaling Pathways and Experimental Workflows
Fluoroquinolones, by inducing DNA damage, trigger complex cellular responses in bacteria, including the SOS response and the production of reactive oxygen species (ROS), which contributes to their bactericidal activity.
Fluoroquinolone Mechanism of Action and Resistance
The primary mechanism of action of fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA cleavage complex. This blocks DNA replication and transcription, ultimately causing cell death. Resistance can arise through mutations in the genes encoding these target enzymes or through increased efflux of the drug from the bacterial cell.
Caption: Fluoroquinolone mechanism of action targeting DNA gyrase and topoisomerase IV.
The SOS Response Pathway Induced by Fluoroquinolones
The DNA damage caused by fluoroquinolones activates the bacterial SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.
Caption: The SOS response pathway triggered by fluoroquinolone-induced DNA damage.
Fluoroquinolone-Induced Oxidative Stress
Fluoroquinolones have also been shown to induce the production of reactive oxygen species (ROS), which contributes to their bactericidal effects by causing damage to various cellular components.
Caption: Fluoroquinolone-induced oxidative stress leading to cellular damage.
Conclusion
This comparative review highlights the potent in vitro activity of several next-generation fluoroquinolones against a range of clinically important bacteria. While this compound showed promise, particularly against Acinetobacter baumannii, its development was halted. In contrast, delafloxacin, sitafloxacin, moxifloxacin, and gemifloxacin have demonstrated broad-spectrum activity and represent valuable additions to the antibacterial arsenal. The provided experimental protocols and pathway diagrams offer a deeper understanding of the evaluation and mechanisms of these important therapeutic agents. Continued research and development in this area are crucial to combat the growing threat of antimicrobial resistance.
References
- 1. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro activity of gemifloxacin against gram-positive and gram-negative clinical isolates in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DS-8587: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like DS-8587, a novel broad-spectrum fluoroquinolone antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the potential for environmental contamination with biologically active substances. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
Immediate Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a member of the fluoroquinolone class of antibiotics, it should be handled with care, assuming potential hazards associated with this class of compounds. Fluoroquinolones can have significant biological activity and may pose risks such as skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[3] All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
Quantitative Data Summary
In the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data regarding toxicity, environmental fate, and other specific disposal parameters are not available. The following table provides a general framework for the types of quantitative data that would be relevant for a comprehensive disposal plan, based on data typically found in an SDS for similar compounds. Researchers should consult the specific SDS if one becomes available from the manufacturer, Daiichi Sankyo.
| Data Parameter | Typical Value Range for Fluoroquinolones | Significance for Disposal |
| Acute Toxicity (Oral LD50, rat) | 500 - 5000 mg/kg | Indicates the potential for harm if ingested. Higher toxicity may require more stringent containment and disposal procedures. |
| Aquatic Toxicity (LC50, fish) | 10 - 100 mg/L | Highlights the potential for environmental harm if released into waterways. Underscores the importance of avoiding sewer disposal. |
| pH (of a solution) | Varies | Determines if the waste is considered corrosive (typically pH < 2 or > 12.5), which has specific disposal requirements. |
| Flash Point | > 100 °C | Indicates the flammability of the substance. A low flash point would classify the waste as ignitable. |
Experimental Protocol: Decontamination of Glassware
A crucial aspect of proper disposal is the decontamination of laboratory equipment that has come into contact with this compound. The following is a standard protocol for rinsing glassware:
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., methanol, DMSO). This initial rinsate must be collected and disposed of as hazardous chemical waste.[4]
-
Second Rinse: Follow with a second rinse using the same solvent. This rinsate should also be collected as hazardous waste.[4]
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
For containers that held highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[4]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, in solid form or in solution, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][6] Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria in the environment.[6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound, as well as any grossly contaminated items (e.g., weighing paper, spill cleanup materials), in a designated, properly labeled hazardous waste container.[7] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental solutions, and the initial rinsates from glassware decontamination, in a designated hazardous liquid waste container.[8] Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[8] For mixtures, list the components and their approximate percentages.
-
The date of waste accumulation (the date the first drop of waste was added to the container) must also be clearly marked.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure that the waste containers are kept closed except when adding waste.
-
Provide secondary containment, such as a spill tray, for all liquid hazardous waste containers to prevent the spread of material in case of a leak.[7]
4. Arranging for Disposal:
-
Once a waste container is full, or if it has been in accumulation for the maximum allowable time (this varies by jurisdiction but is often six to twelve months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete any necessary waste pickup forms as required by your institution.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.
Caption: Step-by-step protocol for the decontamination of glassware used with this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 3. media.adeo.com [media.adeo.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Researchers: Essential Protocols for Handling DS-8587
Disclaimer: No specific public safety data sheet for "DS-8587" has been identified. This guide is based on best practices for handling highly potent pharmaceutical compounds, such as antibody-drug conjugates (ADCs), which are common in drug development. Researchers must consult the official Material Safety Data Sheet (MSDS) for this compound as the primary source of safety information once it is available.
This document provides crucial safety and logistical information for laboratory personnel working with the potent investigational compound this compound. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
Personnel must be trained in handling potent compounds before working with this compound.[1][2][3] The primary goal is to prevent direct contact, inhalation, and ingestion.
Core Personal Protective Equipment
A multi-layered approach to PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[4][5] Inner glove tucked under the gown cuff, outer glove over the cuff.[5] | Prevents skin contact with the cytotoxic payload. Double-gloving provides an extra barrier in case of a tear or contamination of the outer glove. |
| Gown | Disposable, impervious, long-sleeved gown with knit cuffs.[5] | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[5][6] | Protects eyes from splashes of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[5][7] | Prevents inhalation of airborne particles of the potent compound. |
Experimental Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Handling and Reconstitution
All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed in a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure risk.[2][8]
Reconstitution Protocol
-
Preparation: Ensure the BSC is clean and prepared with all necessary materials, including sterile vials, syringes, and diluents.
-
Material Transfer: Transfer the vial of lyophilized this compound into the BSC.
-
Reconstitution: Using a sterile syringe, slowly add the specified volume of the appropriate sterile diluent to the vial. Direct the stream of diluent against the side of the vial to minimize frothing.
-
Mixing: Gently swirl the vial to dissolve the contents completely. Do not shake, as this can denature the antibody component.
-
Inspection: Visually inspect the solution for any particulate matter or discoloration before proceeding.
-
Labeling: Clearly label the reconstituted vial with the final concentration and date of reconstitution.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9]
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and glass vials must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste". |
| Contaminated PPE | Gloves, gowns, and other disposable PPE should be placed in a clearly marked cytotoxic waste bag (typically a distinct color like yellow or purple).[6] |
| Liquid Waste | Unused reconstituted this compound and any contaminated liquids should be collected in a sealed, labeled container for hazardous chemical waste disposal. |
| Spill Debris | All materials used to clean up spills must be disposed of as cytotoxic waste.[10] |
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.[10]
Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves a significant amount of powdered material, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, responders must don the appropriate PPE as outlined above.[10]
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill.[10] For powder spills, gently cover with damp absorbent material to avoid creating airborne dust.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards.
-
Decontamination: Decontaminate the area with an appropriate cleaning solution as per institutional guidelines.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.[11]
Understanding the Mechanism: A Generic ADC Signaling Pathway
This compound is presumed to be an antibody-drug conjugate. ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells.[12][13]
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).
References
- 1. escopharma.com [escopharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. gmpsop.com [gmpsop.com]
- 12. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 13. On-Demand Webinar: How to Safely Handle Your Antibody Drug Conjugate - Drug Development and Delivery [drug-dev.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
